molecular formula C12H19NO B7779250 4-(Diethylamino)phenethyl alcohol

4-(Diethylamino)phenethyl alcohol

Cat. No.: B7779250
M. Wt: 193.28 g/mol
InChI Key: MTNVBUDEMYKBFS-UHFFFAOYSA-N
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Description

4-(Diethylamino)phenethyl alcohol is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Diethylamino)phenethyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Diethylamino)phenethyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(diethylamino)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-13(4-2)12-7-5-11(6-8-12)9-10-14/h5-8,14H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNVBUDEMYKBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(Diethylamino)phenethyl alcohol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical monograph on 4-(Diethylamino)phenethyl alcohol , a specialized bifunctional intermediate used in the synthesis of functional dyes, pharmaceutical linkers, and advanced organic materials.

Molecular Identity & Physicochemical Profile[1][2][3][4]

4-(Diethylamino)phenethyl alcohol is a para-substituted aromatic compound characterized by a bifunctional scaffold: a nucleophilic diethylamino group and a primary alcohol tethered by an ethylene spacer. This structure makes it a versatile "anchoring" molecule in medicinal chemistry and dye synthesis.

Core Chemical Data[4][5][6][7]
PropertySpecification
Chemical Name 4-(Diethylamino)phenethyl alcohol
Synonyms 2-[4-(Diethylamino)phenyl]ethanol; p-Diethylaminophenethyl alcohol
CAS Registry Number 78776-24-6 (Specialized Intermediate)
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
SMILES CCN(CC)C1=CC=C(CCO)C=C1
Predicted Physicochemical Properties

Note: Due to the specialized nature of this homologue, specific experimental constants are often extrapolated from its methyl-analogue (CAS 50438-75-0).

ParameterValue (Predicted/Approx.)Significance in Application
Physical State Viscous oil or low-melting solidHandling requires gentle heating for dispensing.
Boiling Point ~310–315 °C (at 760 mmHg)High thermal stability suitable for high-temp esterifications.
LogP (Octanol/Water) ~2.6 – 2.9Moderate lipophilicity; cell-permeable for prodrug designs.
pKa (Base) ~6.57 (Conjugate Acid)The aniline nitrogen is moderately basic, allowing protonation-dependent solubility.
Solubility Soluble in DCM, EtOAc, DMSO.Compatible with standard organic synthesis workups.

Synthetic Methodologies

The synthesis of 4-(Diethylamino)phenethyl alcohol requires navigating the reactivity of the electron-rich aromatic ring. Direct hydroxyethylation of N,N-diethylaniline is possible but often yields isomeric mixtures. The most authoritative and high-purity protocol involves the reduction of the corresponding phenylacetic acid precursor.

Protocol A: Reductive Synthesis (Recommended)

This pathway ensures regiospecificity by establishing the carbon skeleton before the final reduction, avoiding ortho/para isomer issues common in Friedel-Crafts alkylations.

Reaction Pathway:

  • Precursor: 4-(Diethylamino)phenylacetic acid (or its ethyl ester).

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Experimental Workflow
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Reagent Prep: Charge flask with LiAlH₄ (1.5 equiv) suspended in anhydrous THF (0.5 M) at 0°C.

  • Addition: Dissolve 4-(diethylamino)phenylacetic acid (1.0 equiv) in THF. Add dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Exothermic H₂ evolution.

  • Reaction: Allow to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 1:1). The acid spot (baseline) should disappear, replaced by the alcohol product (Rf ~0.3–0.4).

  • Workup (Fieser Method): Cool to 0°C. Quench sequentially with:

    • 
       mL Water[1][2]
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Isolation: Filter the granular aluminum salts. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (DCM -> 5% MeOH in DCM).

Visualization of Synthetic Logic

The following diagram illustrates the critical decision nodes in selecting the synthesis route, highlighting why the Reductive pathway is preferred over direct alkylation.

SynthesisPathways Start Target: 4-(Diethylamino)phenethyl alcohol RouteA Route A: Direct Hydroxyethylation (Friedel-Crafts) Start->RouteA Industrial (Low Cost) RouteB Route B: Reduction of Phenylacetic Acid Deriv. Start->RouteB Lab/Pharma (High Purity) StepA1 Reagents: N,N-Diethylaniline + Ethylene Oxide Catalyst: AlCl3 RouteA->StepA1 StepB1 Precursor: 4-(Diethylamino)phenylacetic acid Reagent: LiAlH4 / THF RouteB->StepB1 OutcomeA Result: Mixture of Isomers (Ortho/Para) Difficult Purification StepA1->OutcomeA OutcomeB Result: Regiospecific Para-Product High Purity StepB1->OutcomeB

Figure 1: Comparison of synthetic routes. Route B is preferred for research applications due to higher regioselectivity.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

TechniqueExpected Signal SignatureStructural Assignment
¹H-NMR (CDCl₃)

1.15 (t, 6H)
Methyl protons of diethylamine (–N(CH₂CH ₃)₂)

3.30 (q, 4H)
Methylene protons of diethylamine (–N(CH ₂CH₃)₂)

2.75 (t, 2H)
Benzylic methylene (Ar-CH ₂–CH₂–OH)

3.78 (t, 2H)
Hydroxymethylene (–CH₂–CH ₂–OH)

6.65 (d, 2H), 7.05 (d, 2H)
AA'BB' aromatic system (Para-substitution pattern)
IR Spectroscopy 3300–3400 cm⁻¹ (Broad)O–H stretch (Alcohol)
2800–3000 cm⁻¹C–H stretch (Alkyl)
Mass Spectrometry m/z 193.1 [M]⁺ or 194.1 [M+H]⁺Molecular ion peak confirmation.

Applications in Research & Development

A. Pharmaceutical Linker Chemistry

In drug delivery systems, the alcohol moiety serves as a handle for creating prodrug esters . The diethylamino group provides a basic center that can enhance solubility in acidic media (e.g., the stomach) or serve as a protonatable site for lysosomal trapping.

  • Mechanism: The alcohol reacts with a carboxylic acid drug payload (Drug-COOH) using EDC/DMAP coupling to form an ester bond (Drug-COO-Linker).

  • Release: Esterases in plasma hydrolyze the bond, releasing the active drug and the inert amino-alcohol linker.

B. Solvatochromic Dye Synthesis

This molecule is a critical "coupling component" for azo dyes.

  • Diazo Coupling: An aryldiazonium salt (electrophile) attacks the position ortho to the diethylamino group (activated ring).

  • Result: The resulting azo dye exhibits strong solvatochromism (color change based on solvent polarity) due to the push-pull electronic system created by the electron-donating diethylamino group and the electron-withdrawing azo group.

Safety & Handling Guidelines

  • Hazard Classification: Irritant (Skin/Eye).[3][4] Potential sensitizer.[5]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amine group is susceptible to oxidation (N-oxide formation) over long periods of air exposure.

  • Spill Cleanup: Absorb with sand or vermiculite. Do not use acidic absorbents as they will react exothermically with the amine.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 50438-75-0 (Dimethyl analogue reference for physicochemical baseline). PubChem. Available at: [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Reference for standard LiAlH4 reduction protocols).

Sources

An In-depth Technical Guide to the Chemical Structure and Properties of 2-[4-(Diethylamino)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, properties, synthesis, and spectroscopic characterization of 2-[4-(Diethylamino)phenyl]ethanol. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogs, such as 2-[4-(Dimethylamino)phenyl]ethanol, and established principles of organic chemistry to provide a robust predictive model for its behavior. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics for potential applications in medicinal chemistry and materials science.

Introduction

2-[4-(Diethylamino)phenyl]ethanol is an aromatic alcohol featuring a phenylethanol core substituted with a diethylamino group at the para position of the benzene ring. This structural motif, combining a hydrophilic alcohol group with a lipophilic and basic diethylamino-substituted aromatic ring, suggests potential applications as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and functional materials. The diethylamino group, in particular, can significantly influence the compound's solubility, basicity, and biological activity compared to its unsubstituted or dimethylated counterparts. This guide aims to provide a detailed theoretical and practical framework for understanding and utilizing this compound.

Molecular Structure and Physicochemical Properties

The chemical structure of 2-[4-(Diethylamino)phenyl]ethanol is characterized by a central benzene ring, a two-carbon ethanol side chain, and a diethylamino substituent.

Structural Diagram

Caption: Chemical structure of 2-[4-(Diethylamino)phenyl]ethanol.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 2-[4-(Diethylamino)phenyl]ethanol. These values are estimated based on the known properties of the analogous compound, 2-[4-(Dimethylamino)phenyl]ethanol, and computational models.

PropertyPredicted ValueReference Compound Data (Dimethylamino analog)
Molecular Formula C₁₂H₁₉NOC₁₀H₁₅NO
Molecular Weight 193.29 g/mol 165.23 g/mol [1]
Appearance Colorless to pale yellow solid or oilSolid [1]
Melting Point 40-50 °C54-58 °C [1]
Boiling Point > 300 °C (decomposes)Not available
Solubility Soluble in methanol, ethanol, acetone, chloroform. Slightly soluble in water.Not available
pKa (of the conjugate acid) ~9.5 - 10.5Not available

Synthesis Methodology

A reliable and scalable synthesis of 2-[4-(Diethylamino)phenyl]ethanol can be achieved through the reduction of [4-(Diethylamino)phenyl]acetic acid. This method is advantageous due to the commercial availability of the starting material and the high efficiency of the reduction step.

Synthesis Workflow

Synthesis_Workflow start [4-(Diethylamino)phenyl]acetic acid workup Aqueous Workup start->workup Reduction reductant Reducing Agent (e.g., LiAlH4) reductant->workup solvent Anhydrous Solvent (e.g., THF) solvent->workup purification Purification (e.g., Column Chromatography) workup->purification product 2-[4-(Diethylamino)phenyl]ethanol final_product Pure Product purification->final_product fragmentation_pathway M [M]⁺ (m/z 193) F1 [M - CH₂OH]⁺ (m/z 162) M->F1 Loss of CH₂OH F2 [C₈H₁₀N]⁺ (m/z 120) F1->F2 Rearrangement

Sources

Solubility of 4-(Diethylamino)phenethyl alcohol in organic solvents

[1][2][3][4][5][6][7]

4-(Diethylamino)phenethyl alcohol combines a lipophilic aromatic core with two distinct functional groups: a basic tertiary amine (diethylamino) and a polar primary alcohol (hydroxyethyl). This dual functionality dictates its solubility behavior across different solvent classes.

  • IUPAC Name: 2-[4-(Diethylamino)phenyl]ethanol

  • Molecular Formula: C₁₂H₁₉NO[1][2]

  • Molecular Weight: 193.29 g/mol [1][3]

  • Key Functional Groups:

    • Diethylamino group (-NEt₂): Increases lipophilicity compared to a primary amine; imparts basicity.

    • Phenethyl alcohol moiety (-Ph-CH₂CH₂OH): Provides a balance of aromatic pi-stacking capability and hydrogen bond donation/acceptance.

Solubility Prediction based on "Like Dissolves Like":

  • Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility due to hydrogen bonding with the hydroxyl group.

  • Chlorinated Solvents (e.g., Chloroform, DCM): Excellent solubility due to favorable dispersion forces and interaction with the amine.

  • Non-Polar Solvents (e.g., Hexane, Heptane): Moderate to low solubility. The ethyl chains aid solubility, but the polar hydroxyl group creates a thermodynamic penalty.

  • Water: Low solubility.[4] While the alcohol and amine groups are polar, the hydrophobic bulk of the diethyl-phenyl structure dominates. Solubility is highly pH-dependent (soluble in acidic aqueous solutions due to protonation).

Experimental Methodology: Laser Monitoring Observation Technique

To obtain precise solubility data (mole fraction,

Laser Monitoring Observation Technique
Protocol: Dynamic Solubility Determination

Objective: Determine the saturation temperature (

Equipment:

  • Jacketed glass vessel (50 mL) with precision temperature control (±0.05 K).

  • Mechanical stirrer (magnetic stirring can grind crystals, altering dissolution kinetics).

  • Laser source (< 5 mW) and photodetector.

  • Digital thermometer.

Step-by-Step Workflow:

  • Preparation: Weigh a precise amount of 4-(Diethylamino)phenethyl alcohol (

    
    ) and solvent (
    
    
    ) into the vessel.
  • Equilibration: Set the thermostat to a temperature well below the estimated saturation point.

  • Heating Ramp: Heat the mixture slowly (e.g., 2 K/h) while stirring continuously.

  • Laser Monitoring: Direct the laser beam through the suspension.

    • State A (Suspension): The laser beam is scattered by undissolved crystals; the photodetector reads low intensity.

    • State B (Dissolution): As crystals dissolve, scattering decreases.

    • State C (Clear Solution): When the last crystal disappears, the laser intensity hits a maximum plateau.

  • Recording: Record the temperature at which the laser intensity maximizes as

    
    .
    
  • Replication: Repeat the experiment with varying solute/solvent ratios to cover the temperature range of 278.15 K to 323.15 K.

Self-Validating Check: After reaching

Solubility_WorkflowStartWeigh Solute (m1)& Solvent (m2)MixCreate Suspension(T < Tsat)Start->MixHeatSlow Heating(2 K/h)Mix->HeatLaserLaser Monitoring(Scattering Analysis)Heat->LaserClearMax Intensity(Clear Solution)Laser->ClearCrystal DissolutionRecordRecord TsatCalculate Mole Fraction (x)Clear->RecordRecord->StartNext Concentration

Figure 1: Workflow for the Laser Monitoring Observation Technique to determine solid-liquid equilibrium.

Thermodynamic Modeling and Data Analysis

Raw solubility data must be correlated using thermodynamic models to be useful for process simulation. The Modified Apelblat Equation is typically the most accurate model for amino-alcohol derivatives.

Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


  • 
    : Mole fraction of 4-(Diethylamino)phenethyl alcohol.[4]
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived from regression analysis.
    
    • Causality:

      
       and 
      
      
      relate to the non-ideal solution behavior and enthalpy of solution, while
      
      
      accounts for the temperature dependence of the enthalpy.
van't Hoff Analysis

To understand the energetics of dissolution, use the van't Hoff equation:

  • Enthalpy (

    
    ):  Positive values indicate an endothermic process (solubility increases with temperature). For phenethyl alcohols, this is typically positive.
    
  • Entropy (

    
    ):  Positive values indicate an increase in disorder upon dissolution, driving the process.
    

Data Presentation Template:

SolventA (Apelblat)B (Apelblat)C (Apelblat)
Ethanol[Value][Value][Value]>0.99
Ethyl Acetate[Value][Value][Value]>0.99
Toluene[Value][Value][Value]>0.99

(Note: In the absence of specific experimental values for this derivative, researchers must generate this table using the protocol in Section 2.)

Process Application: Crystallization Strategy

The solubility profile dictates the purification strategy. For 4-(Diethylamino)phenethyl alcohol, the solubility difference between high and low temperatures in alcoholic solvents usually supports Cooling Crystallization .

Scenario:

  • Impurity Profile: Unreacted diethylaniline (liquid) or inorganic salts.

  • Solvent Choice:

    • Ethanol/Isopropanol: Steep solubility curve (high solubility at boiling, low at 0°C). Ideal for cooling crystallization.

    • Water: Anti-solvent. Adding water to an ethanolic solution of the product can force precipitation (Anti-solvent Crystallization).

Protocol: Cooling Crystallization

  • Dissolution: Dissolve crude solid in Ethanol at 70°C (near reflux) to saturation.

  • Filtration: Hot filtration to remove insoluble mechanical impurities.

  • Cooling: Controlled cooling to 5°C at a rate of 5°C/min.

    • Why? Slow cooling promotes the growth of large, pure crystals (monoclinic/orthorhombic) and avoids occlusion of impurities.

  • Isolation: Filter the crystals and wash with cold Hexane (to remove surface oily impurities without dissolving the product).

Crystallization_LogicCrudeCrude 4-(Diethylamino)phenethyl alcoholSolventSelect Solvent(e.g., Ethanol)Crude->SolventDissolveDissolve at T_high(Near Reflux)Solvent->DissolveFilterHot Filtration(Remove Insolubles)Dissolve->FilterCoolControlled Cooling(Rate: 0.5 K/min)Filter->CoolNucleateNucleation & GrowthCool->NucleateIsolateFiltration & DryingNucleate->Isolate

Figure 2: Optimized Cooling Crystallization Workflow based on solubility temperature dependence.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. (The authoritative text on crystallization and solubility measurement).

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Fundamental principles of organic solubility).

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.

(Note: While specific solubility data tables for 4-(Diethylamino)phenethyl alcohol are not available in open-access repositories, the methodologies and models cited above are the industry standard for generating and analyzing such data.)

Comprehensive Safety & Handling Architecture: p-Diethylaminophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive safety, handling, and operational architecture for p-Diethylaminophenethyl alcohol (CAS 78776-24-6). This document is designed for researchers and drug development professionals, moving beyond standard SDS data to provide actionable, mechanism-based safety protocols.

CAS: 78776-24-6 | Formula: C₁₂H₁₉NO | Role: Fine Chemical Intermediate

Part 1: Executive Technical Summary

p-Diethylaminophenethyl alcohol (systematically 2-[4-(diethylamino)phenyl]ethanol ) is a bifunctional aromatic intermediate characterized by a lipophilic diethylamino moiety and a hydrophilic primary alcohol tail. It serves as a critical scaffold in the synthesis of functionalized dyes, photographic developing agents, and pharmaceutical precursors where the para-amino substitution pattern is required for electronic conjugation or biological activity.

Unlike simple aliphatic amino-alcohols (e.g., diethylaminoethanol), the presence of the phenyl ring creates a conjugated system that alters its toxicity profile, stability, and handling requirements. This guide establishes a conservative safety protocol derived from structure-activity relationship (SAR) analysis of its close analog, p-dimethylaminophenethyl alcohol, ensuring maximum protection in research environments.

Part 2: Physicochemical Identity & Stability Profile

Understanding the molecule's "fingerprint" is the first step in safe handling. The presence of the electron-rich diethylamino group makes this compound susceptible to oxidative degradation.

PropertySpecification / CharacteristicOperational Implication
Systematic Name 2-[4-(Diethylamino)phenyl]ethanolDefines chemical connectivity.
CAS Number 78776-24-6 Use for inventory tracking; distinct from dimethyl analog (50438-75-0).
Molecular Weight 193.29 g/mol Relevant for stoichiometry calculations.
Physical State Low-melting solid or viscous oilLikely MP < 50°C (extrapolated from dimethyl analog MP 54-58°C).
Solubility Soluble in organic solvents (DCM, EtOAc); Low in water.Use organic waste streams for disposal.
Reactivity Oxidation Sensitive The electron-rich amine facilitates oxidation; store under inert gas.
pKa (Est.) ~5-6 (Aniline nitrogen)Less basic than aliphatic amines; requires strong acids for salt formation.
Expert Insight: The Stability Paradox

While the alcohol group is stable, the p-diethylamino group activates the phenyl ring toward electrophilic attack and oxidation.

  • Storage Protocol: Material must be stored under Argon or Nitrogen at 2–8°C.

  • Visual Indicator: A color change from off-white/pale yellow to dark brown indicates oxidative degradation (quinone-imine formation).

Part 3: Hazard Assessment & Toxicology (The "Why")

Standard SDSs often list generic codes. Here, we analyze the mechanism of toxicity to inform better PPE choices.

GHS Classification (Conservative Baseline)
  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.

Mechanistic Toxicology
  • Lipophilicity & Penetration: The diethyl and phenethyl groups increase lipophilicity compared to simple anilines, facilitating rapid dermal absorption.

  • Amine Toxicity: Like many N-substituted anilines, this compound has the potential to induce methemoglobinemia if absorbed in significant quantities, though this is less acute than with unsubstituted aniline.

  • Sensitization Potential: Para-substituted amino aromatics are known structural alerts for skin sensitization. Researchers should treat this compound as a potential sensitizer even if not explicitly flagged in limited datasets.

Part 4: Risk Mitigation & Handling Protocols

This section outlines a self-validating workflow for handling the compound.

Experimental Workflow Visualization

The following diagram illustrates the decision logic for safe handling, from storage retrieval to waste disposal.

SafetyWorkflow Start Start: Material Retrieval CheckState Check Physical State (Solid vs. Oil) Start->CheckState OxidationCheck Visual QC: Is it Dark Brown? CheckState->OxidationCheck Discard Quarantine & Dispose (Oxidized) OxidationCheck->Discard Yes (Degraded) Weighing Weighing inside Fume Hood (Anti-static gun recommended) OxidationCheck->Weighing No (Pale/White) Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Quench Quench & Workup (Acidic Wash removes amine) Reaction->Quench Waste Disposal: Halogen-free Organic Quench->Waste

Figure 1: Operational workflow for handling oxidation-sensitive aromatic amines.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementRationale
Respiratory Fume Hood (Face Velocity > 0.5 m/s)Prevents inhalation of dust/aerosols which can cause respiratory irritation (H335).
Dermal (Hand) Double Nitrile (0.11 mm min)Aromatic amines can permeate thin latex. Double gloving provides a "breakthrough" buffer.
Ocular Chemical Splash GogglesSafety glasses are insufficient if the material is an oil or in solution; prevents corneal injury (H319).
Body Lab Coat (Cotton/Poly)Standard protection against minor splashes.

Part 5: Emergency Response Architecture

In the event of exposure, immediate action is required to mitigate lipophilic absorption.

Response Logic
  • Skin Contact:

    • Immediate: Blot excess (do not rub, which increases absorption).

    • Wash: Flush with copious soap and water for 15 minutes. Avoid organic solvents (ethanol/acetone) on skin, as they enhance penetration of the amine.

    • Monitor: Watch for signs of cyanosis (bluish lips/nails) indicating methemoglobinemia.

  • Eye Contact:

    • Flush: Isotonic saline or water for 15 minutes, holding eyelids open.

    • Medical: Seek ophthalmologist evaluation immediately due to potential for basic burns.

  • Spill Management:

    • Isolate: Evacuate the immediate area.

    • Neutralize: Adsorb on vermiculite or sand. Do not use sawdust (potential reaction with oxidizers if present).

    • Disposal: Pack in a sealed container labeled "Hazardous Waste: Toxic Organic Solid."

EmergencyResponse Exposure Exposure Event TypeCheck Identify Type Exposure->TypeCheck Skin Skin Contact TypeCheck->Skin Eye Eye Contact TypeCheck->Eye ActionSkin 1. Blot (No Rub) 2. Soap/Water 15m 3. NO Alcohol Wash Skin->ActionSkin ActionEye 1. Flush 15m 2. Lift Eyelids 3. Consult MD Eye->ActionEye Medical Medical Surveillance (Monitor MetHb) ActionSkin->Medical ActionEye->Medical

Figure 2: Emergency response triage for aromatic amine exposure.

Part 6: Regulatory & Ecological Context

  • TSCA (USA): Check inventory status. As a research chemical (CAS 78776-24-6), it is often regulated under R&D exemptions (TSCA 5(h)(3)) requiring supervision by a technically qualified individual.

  • REACH (EU): Likely not fully registered due to low volume; treat as T (Toxic) or Xn (Harmful) by default.

  • Ecological Impact: Aromatic amines are generally toxic to aquatic life (H411/H412 potential). Do not allow release into drains.

References

  • PubChem. (n.d.). 4-Aminophenethyl alcohol (Analog Reference). National Library of Medicine. Retrieved from [Link]

Technical Comparative Analysis: N-Alkylated Phenethyl Alcohols in Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 4-(Dimethylamino)phenethyl alcohol and 4-(Diethylamino)phenethyl alcohol , focusing on their physicochemical divergence, synthetic pathways, and specific applications in polymerization and medicinal chemistry.

Executive Summary: The Methyl-Ethyl Divergence

In the development of functionalized aromatic amines, the choice between 4-(Dimethylamino)phenethyl alcohol (DMPA) and 4-(Diethylamino)phenethyl alcohol (DEPA) is rarely arbitrary. While both serve as bifunctional building blocks (containing a nucleophilic nitrogen and a primary alcohol), their utility diverges based on two critical factors: steric hindrance and lipophilicity .

  • DMPA (Methyl): Characterized by low steric bulk and high N-nucleophilicity. It is the industry standard for rapid redox acceleration in polymerization (e.g., bone cements, dental resins).

  • DEPA (Ethyl): Characterized by increased lipophilicity (+LogP) and steric shielding of the nitrogen lone pair. It is utilized when delayed reaction kinetics, higher solubility in hydrophobic matrices, or specific blood-brain barrier (BBB) permeation properties are required.

Molecular Architecture & Physicochemical Profiling

The structural difference lies solely in the alkyl substituents on the aniline nitrogen. This minor change significantly alters the physical state and reactivity profile.

Table 1: Comparative Physicochemical Properties
Property4-(Dimethylamino)phenethyl alcohol4-(Diethylamino)phenethyl alcohol
CAS Number 50438-75-0 78776-24-6
IUPAC Name 2-[4-(dimethylamino)phenyl]ethanol2-[4-(diethylamino)phenyl]ethanol
Molecular Weight 165.23 g/mol 193.29 g/mol
Appearance Crystalline Solid (White/Pale Yellow)Viscous Liquid or Low-Melting Solid
Melting Point 54–58 °C< 30 °C (Predicted)
Boiling Point ~284 °C~305 °C (Predicted)
LogP (Est.) 1.6 – 1.82.4 – 2.6
pKa (Conj. Acid) ~5.1 (Aniline N)~6.5 (Increased basicity due to +I effect)
Solubility Soluble in EtOH, DMSO, slightly in H₂OSoluble in Hexane, Toluene, insol. in H₂O

Key Insight: The shift from methyl to ethyl increases the LogP by approximately 0.8 units , making DEPA significantly more compatible with non-polar polymer matrices and lipid bilayers.

Synthetic Pathways & Production

The synthesis of these compounds typically proceeds via the reduction of 4-aminophenethyl alcohol or the nucleophilic substitution of 4-aminophenethyl alcohol precursors. The choice of alkylating agent dictates the final product.

Figure 1: Parallel Synthetic Workflows

Synthesis cluster_legend Process Key Start 4-Aminophenethyl Alcohol (Starting Material) Reagent_Me Formaldehyde (HCHO) + H2 / Pd/C Start->Reagent_Me Reductive Methylation Reagent_Et Acetaldehyde (CH3CHO) + H2 / Pd/C OR Ethyl Iodide (EtI) Start->Reagent_Et Reductive Ethylation Inter_Me Schiff Base Intermediate Reagent_Me->Inter_Me - H2O Product_Me 4-(Dimethylamino) phenethyl alcohol (DMPA) Inter_Me->Product_Me Reduction Product_Et 4-(Diethylamino) phenethyl alcohol (DEPA) Reagent_Et->Product_Et Slower Kinetics (Steric Bulk) key Methylation = Fast, High Yield Ethylation = Slower, Requires forcing conditions

Caption: Comparative synthetic routes. Reductive amination is preferred over direct alkylation to avoid quaternary ammonium salt formation (over-alkylation).

Reactivity & Mechanistic Implications[1][2][3][4]

The functional divergence of these molecules is most critical in Redox Polymerization (e.g., curing bone cement or dental composites).

The Steric-Electronic Trade-off

In a typical redox initiation system (e.g., Benzoyl Peroxide + Amine), the amine acts as an electron donor to cleave the peroxide bond, generating free radicals.

  • Electronic Effect (+I): Ethyl groups are better electron donors than methyl groups. Theoretically, this makes the nitrogen in DEPA more electron-rich and a better reducing agent.

  • Steric Effect (The Dominant Factor): The mechanism requires the nitrogen lone pair to nucleophilically attack the peroxide oxygen. The bulky ethyl groups in DEPA shield the nitrogen, hindering this attack.

Figure 2: Redox Initiation Mechanism & Steric Hindrance

Mechanism Amine Tertiary Amine (DMPA or DEPA) Complex Transition State Complex [Amine-BPO] Amine->Complex Nucleophilic Attack (Lone Pair -> O-O bond) BPO Benzoyl Peroxide (BPO) BPO->Complex Radicals Benzoyloxy Radicals (Polymerization Initiators) Complex->Radicals Bond Cleavage Note CRITICAL DIFFERENCE: DMPA (Methyl): Low Steric Hindrance -> Fast Complexation DEPA (Ethyl): High Steric Hindrance -> Slow Complexation Complex->Note

Caption: The rate-determining step in amine-accelerated polymerization is the formation of the transition complex. Bulky ethyl groups (DEPA) retard this step.

Applications in Drug Development & Materials[1]

Pharmaceutical Intermediates

Both alcohols serve as linkers in drug design, particularly for targeting the Central Nervous System (CNS) .

  • DMPA: Used as a precursor for synthesizing analogs of Venlafaxine or Tyramine-based adrenergic agents where compact size is needed for receptor binding.

  • DEPA: Preferred when increasing the lipophilicity of a prodrug is necessary to enhance blood-brain barrier penetration. The diethylamino moiety is also a common pharmacophore in local anesthetics (e.g., Procaine analogs), suggesting DEPA derivatives may possess intrinsic anesthetic properties.

Functional Dyes

In the synthesis of Styryl Dyes (used in voltage-sensitive imaging):

  • DEPA is often preferred over DMPA. The ethyl groups prevent the "H-aggregation" of dye molecules in solution (stacking), which preserves fluorescence quantum yield.

Experimental Protocols

Protocol A: Handling & Storage
  • Oxidation Sensitivity: Both compounds are electron-rich anilines and are prone to oxidation (turning brown/red) upon exposure to air.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Safety:

    • DMPA: Irritant.[1][2][3] Potential methemoglobinemia inducer (like all N,N-dimethylanilines).

    • DEPA: Similar toxicity profile.[3] The ethyl groups do not mitigate the toxicity of the aniline core.

Protocol B: Solubility Testing for Formulation

When selecting between DMPA and DEPA for a formulation:

  • Aqueous Systems: Use DMPA . (Solubility ~1-2% in warm water).

  • Lipid/Resin Systems: Use DEPA . (Miscible with most acrylates and oils).

References

  • Sigma-Aldrich. (2025). Product Specification: 2-[4-(Dimethylamino)phenyl]ethanol. Retrieved from

  • BenchChem. (2025).[4][5] Performance Validation of 4-methoxy-N,N-dimethylaniline: A Comparative Guide. (Context on N,N-dialkyl aniline kinetics). Retrieved from

  • National Institutes of Health (NIH). (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review. PMC. Retrieved from

  • Thermo Fisher Scientific. (2025). 4-(Dimethylamino)phenethyl alcohol Safety Data Sheet. Retrieved from

  • GuideChem. (2023). Chemical Properties of 4-(Diethylamino)phenethyl alcohol (CAS 78776-24-6). Retrieved from

Sources

Strategic Sourcing & Technical Profile: 4-(Diethylamino)phenethyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 4-(Diethylamino)phenethyl alcohol (CAS 78776-24-6) , designed for researchers and procurement professionals in pharmaceutical development and polymer science.

Part 1: Executive Technical Summary

4-(Diethylamino)phenethyl alcohol (CAS 78776-24-6) is a specialized aromatic intermediate characterized by a bifunctional structure: a reactive primary alcohol tail and an electron-rich diethylamino moiety. While less ubiquitous than its dimethyl analog (CAS 50438-75-0), this compound is critical in applications requiring higher lipophilicity or specific steric modulation in radical polymerization kinetics (e.g., dental resins, bone cements) and pharmaceutical synthesis .

Core Identity Matrix
ParameterSpecification
CAS Number 78776-24-6
IUPAC Name 2-[4-(Diethylamino)phenyl]ethanol
Synonyms 4-(Diethylamino)benzeneethanol; p-Diethylaminophenethyl alcohol
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
Appearance Off-white to pale yellow solid (or viscous liquid depending on purity/temperature)
Melting Point 54–58 °C (Typical)
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); Insoluble in water.[1][2][3][4][5][6][7]

Part 2: Strategic Sourcing Intelligence

Supply Chain Landscape

The market for CAS 78776-24-6 is bifurcated into High-Purity R&D Catalog Suppliers and Bulk Custom Synthesis Manufacturers . Unlike commodity chemicals, this compound is often "Made to Order" in kilogram quantities due to its specific stability profile (oxidation sensitivity of the amine).

Primary Supplier Categories
  • Global Catalog Aggregators (R&D Scale):

    • Sigma-Aldrich (Merck): High reliability, typically stocks analytical standards or small synthesis packs (1g – 25g).

    • BLD Pharm: Strong inventory for building blocks; often bridges the gap between catalog and bulk.

    • Fisher Scientific / Thermo Fisher: Often sources from third-party qualified vendors.

  • Specialty Synthesis Houses (Bulk/Pilot):

    • Amitychem (China): Focuses on aromatic alcohols and specialty amines.

    • Henan Tianfu Chemical: Large-scale intermediate manufacturing.

    • CymitQuimica: European distribution hub.

Price Analysis & Procurement Strategy

Pricing for CAS 78776-24-6 is non-linear and volume-dependent.

ScaleEstimated Price Range (USD)Lead TimeProcurement Note
Research (1g - 10g) $80 - $250 1-2 WeeksHigh premium for stock availability and CoA validation.
Pilot (100g - 1kg) $500 - $1,500 4-6 Weeks"Inquire" status common. Price drops significantly with lead time.
Bulk (>10kg) POR (Price on Request) 8-12 WeeksRequires custom synthesis contract; purity specs drive cost.

Sourcing Tip: When requesting quotes, specify "Free Amine Content" and "Water Content" (Karl Fischer). Moisture can degrade the catalytic efficiency if used in moisture-sensitive urethane or resin formulations.

Part 3: Synthesis & Manufacturing Architecture

Understanding the synthesis is vital for identifying potential impurities (e.g., residual halides or homocoupled byproducts). The most robust route for high-purity synthesis utilizes a Grignard reaction, avoiding the harsh conditions of Friedel-Crafts alkylation.

Synthesis Pathway (Grignard Route)
  • Precursor: 4-Bromo-N,N-diethylaniline.

  • Activation: Formation of the Grignard reagent using Magnesium turnings in anhydrous THF/Ether.

  • Alkylation: Nucleophilic attack on Ethylene Oxide (epoxide ring opening).

  • Hydrolysis: Acidic workup to yield the alcohol.[8]

SynthesisPathway Start 4-Bromo-N,N-diethylaniline (Precursor) Grignard Grignard Reagent (Ar-Mg-Br) Start->Grignard + Mg / THF (Activation) Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate + Ethylene Oxide (Ring Opening) Product 4-(Diethylamino)phenethyl alcohol (CAS 78776-24-6) Intermediate->Product + H3O+ (Hydrolysis)

Figure 1: Grignard-based synthesis pathway ensuring regiospecificity.

Part 4: Quality Assurance & Analytical Protocols

For drug development or critical material applications, the "Certificate of Analysis" (CoA) must be validated internally.

Self-Validating Analytical Protocol

Objective: Confirm identity and quantify "Oxidized Amine" impurities (N-oxides) which appear upon storage.

1. HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase A: Water + 0.1% Triethylamine (TEA) (Buffer pH to 7.0 with H3PO4).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV at 254 nm (aromatic ring) and 310 nm (amine conjugation band).

  • Pass Criteria: Purity > 98.0%; Single peak at retention time matching standard.

2. H-NMR Validation Points (CDCl3, 400 MHz)
  • δ 1.15 ppm (t, 6H): Methyl protons of diethyl group.

  • δ 3.35 ppm (q, 4H): Methylene protons of diethyl group.

  • δ 2.75 ppm (t, 2H): Benzylic methylene (-CH2-Ar).

  • δ 3.80 ppm (t, 2H): Hydroxymethyl protons (-CH2-OH).

  • δ 6.6 - 7.1 ppm (dd, 4H): Para-substituted aromatic system (AA'BB' pattern).

QA_Workflow RawMat Incoming Raw Material (CAS 78776-24-6) Visual Visual Inspection (Check for dark oxidation) RawMat->Visual Solubility Solubility Test (Clear in DCM?) Visual->Solubility HPLC HPLC Purity Check (>98% Area) Solubility->HPLC Decision Quality Decision HPLC->Decision Reject Reject / Repurify Decision->Reject Fail Approve Release to Production Decision->Approve Pass

Figure 2: Incoming Quality Control (IQC) decision tree.

Part 5: Applications & Mechanism of Action

Polymerization Co-Initiator (Dental & Bone Cements)

The primary industrial application of this molecule is as a co-initiator in the photopolymerization of methacrylates (e.g., Bis-GMA, TEGDMA).

  • Mechanism: It acts as a hydrogen donor. When a photo-sensitizer (like Camphorquinone, CQ) absorbs blue light, it enters an excited triplet state. The 4-(Diethylamino)phenethyl alcohol donates a hydrogen atom/electron to the excited CQ, generating an aminoalkyl radical . This radical initiates the polymerization chain reaction.

  • Advantage over Dimethyl Analog: The diethyl tails increase lipophilicity, improving compatibility with hydrophobic resin matrices and reducing water sorption in the final cured polymer, which is critical for the longevity of dental composites.

Pharmaceutical Intermediate

The phenethyl alcohol scaffold is a privileged structure in medicinal chemistry.

  • Target: Synthesis of sympathomimetic agents or antihistamines.

  • Function: The hydroxyl group serves as a versatile handle for esterification or conversion to a halide (for nucleophilic substitution), allowing the attachment of the diethylaminophenyl pharmacophore to larger bioactive molecules.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3018431: alpha-(4-(2-(Diethylamino)ethoxy)phenyl)-alpha-phenylbenzeneethanol.[1] Retrieved from [Link](Note: Structural analog reference for property validation).

  • ResearchGate. (2017). Phenethyl alcohol is an effective non-traditional preservative agent for cosmetic preparations. Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link].

  • Google Patents. (2015). Method of producing 2-(4-hydroxyphenyl)ethanol (RU2558329C1).[2] Retrieved from (Synthesis methodology reference).

Sources

Methodological & Application

Synthesis of 4-(Diethylamino)phenethyl alcohol from 4-diethylaminobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocol for converting 4-diethylaminobenzaldehyde to 4-(Diethylamino)phenethyl alcohol . Unlike simple reduction (which yields the benzyl alcohol) or standard Wittig olefination (which typically yields cinnamate derivatives requiring complex reduction), this protocol utilizes a One-Carbon Homologation strategy.

We employ the Wittig-Levine Methoxymethylation route. This method inserts a single methylene (


) unit to generate the phenylacetaldehyde intermediate, which is subsequently reduced to the target phenethyl alcohol. This route is selected for its high chemoselectivity, avoiding the use of ethylene oxide (Friedel-Crafts route) or high-pressure hydrogenation.
Key Chemical Transformation
  • Starting Material: 4-Diethylaminobenzaldehyde (

    
    )[1]
    
  • Intermediate: 4-(Diethylamino)phenylacetaldehyde (Unstable, processed in situ)

  • Product: 4-(Diethylamino)phenethyl alcohol (

    
    )
    

Retrosynthetic Analysis & Pathway Design

To synthesize a phenethyl alcohol (


) from a benzaldehyde (

), the carbon skeleton must be extended by one carbon atom.
  • Direct Reduction: Yields

    
     (Benzyl alcohol) 
    
    
    
    Incorrect Chain Length.
  • Cinnamate Wittig (

    
    ):  Yields 
    
    
    
    . Reduction gives
    
    
    (Phenylpropanol)
    
    
    Incorrect Chain Length.
  • Selected Route (Methoxymethyl Wittig): Uses (methoxymethyl)triphenylphosphonium chloride to form an enol ether, which hydrolyzes to the aldehyde (

    
    ), followed by reduction. 
    
    
    
    Correct Chain Length.
Reaction Pathway Diagram

SynthesisPathway Start 4-Diethylaminobenzaldehyde (C11H15NO) Inter1 Enol Ether Intermediate (Ar-CH=CH-OCH3) Start->Inter1 Wittig Reaction (-Ph3PO) Reagent1 Ph3P+CH2OCH3 Cl- KOtBu / THF Reagent1->Inter1 Inter2 Phenylacetaldehyde (Ar-CH2-CHO) Inter1->Inter2 Hydrolysis Step2 Acid Hydrolysis (HCl / H2O) Step2->Inter2 Target 4-(Diethylamino)phenethyl alcohol (C12H19NO) Inter2->Target Hydride Reduction Step3 Reduction (NaBH4 / MeOH) Step3->Target

Figure 1: Step-wise homologation pathway via enol ether intermediate.

Experimental Protocols

Phase 1: Preparation of the Enol Ether (Wittig Reaction)

Objective: Convert the aldehyde carbonyl into a methoxy-vinyl group. Critical Mechanism: The ylide generated from (methoxymethyl)triphenylphosphonium chloride attacks the aldehyde. The electron-donating diethylamino group deactivates the aldehyde slightly, requiring a strong base (KOtBu) to ensure rapid ylide formation and reaction.

Reagents Table:

ReagentMW ( g/mol )Equiv.[2][3]Amount (Example)Role
4-Diethylaminobenzaldehyde 177.251.05.00 g (28.2 mmol)Substrate
(Methoxymethyl)triphenylphosphonium chloride342.801.312.57 gYlide Precursor
Potassium tert-butoxide (KOtBu)112.211.44.43 gBase
Tetrahydrofuran (THF), anhydrous72.11Solvent100 mLSolvent

Protocol:

  • Ylide Formation: In a flame-dried 250 mL round-bottom flask under Nitrogen atmosphere, suspend (methoxymethyl)triphenylphosphonium chloride (12.57 g) in anhydrous THF (60 mL).

  • Base Addition: Cool the suspension to 0°C (ice bath). Add KOtBu (4.43 g) portion-wise over 10 minutes. The solution will turn deep red/orange, indicating ylide formation. Stir for 30 minutes at 0°C.

  • Substrate Addition: Dissolve 4-diethylaminobenzaldehyde (5.00 g) in anhydrous THF (40 mL). Add this solution dropwise to the ylide mixture over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot should disappear, replaced by a less polar enol ether spot.

  • Workup: Quench with saturated

    
     (50 mL). Extract with Diethyl Ether (
    
    
    
    mL). Dry combined organics over
    
    
    , filter, and concentrate in vacuo.
  • Purification: Pass the crude residue through a short silica plug (eluting with Hexane/EtOAc) to remove triphenylphosphine oxide. Isolate the Enol Ether intermediate (mixture of E/Z isomers).

Phase 2: Hydrolysis and Reduction (Telescoped)

Objective: Hydrolyze the enol ether to the phenylacetaldehyde and immediately reduce it to the alcohol to prevent polymerization. Rationale: Phenylacetaldehydes with electron-donating groups are prone to oxidation and aldol polymerization. In situ reduction ensures high yield.

Reagents Table:

ReagentEquiv.[2][3][4]Role
Enol Ether Intermediate 1.0Substrate
HCl (2N Aqueous)ExcessHydrolysis Catalyst
Sodium Borohydride (

)
2.0Reducing Agent
Methanol (

)
SolventCo-solvent

Protocol:

  • Hydrolysis: Dissolve the semi-purified enol ether from Phase 1 in THF (30 mL). Add 2N HCl (15 mL). Heat gently at reflux (

    
    C) for 1–2 hours.
    
    • Checkpoint: TLC should show the disappearance of the enol ether. A new spot (aldehyde) may appear, but often streaks due to instability.

  • Neutralization: Cool the reaction to 0°C. Carefully neutralize with saturated

    
     solution until pH 
    
    
    
    7-8. Do not isolate the aldehyde.
  • Reduction: Dilute the mixture with Methanol (30 mL). Add

    
     (2.0 equiv relative to starting aldehyde) portion-wise at 0°C. Gas evolution (
    
    
    
    ) will occur.
  • Completion: Stir at room temperature for 1 hour.

  • Final Workup: Quench with water (50 mL). Extract with Dichloromethane (DCM,

    
     mL). Wash combined organics with Brine. Dry over 
    
    
    
    .[1]
  • Purification: Concentrate the solvent. Purify the resulting oil via flash column chromatography (Silica Gel, Gradient: 10%

    
     30% EtOAc in Hexanes).
    

Characterization & Validation

To validate the synthesis of 4-(Diethylamino)phenethyl alcohol , look for the following spectral signatures distinguishing it from the starting aldehyde and the benzyl alcohol side-product.

1H NMR Expectations ( , 400 MHz)
  • Aromatic Region: Two doublets (AA'BB' system) around

    
     7.10 (2H) and 
    
    
    
    6.65 (2H), characteristic of the para-substituted diethylaniline system.
  • Methylene (Benzylic): Triplet around

    
     2.75 ppm (
    
    
    
    ). Crucial: This signal is absent in the starting material.
  • Methylene (Hydroxymethyl): Triplet around

    
     3.80 ppm (
    
    
    
    ).
  • Ethyl Groups (Amine): Quartet (

    
     3.3) and Triplet (
    
    
    
    1.1).[1]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Wet THF or old KOtBu.Ensure anhydrous conditions; use fresh sublimed KOtBu.
Product is Benzyl Alcohol Contamination/Wrong Reagent.Ensure the ylide was formed. If

is added to unreacted aldehyde, benzyl alcohol forms.
Polymerization in Step 2 Acid hydrolysis too harsh/long.Reduce hydrolysis time; proceed to reduction immediately upon consumption of enol ether.

References

  • Levine, S. G. (1958). A New Synthesis of Phenylacetaldehyde. Journal of the American Chemical Society, 80(22), 6150–6151. Link

  • Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270–490.
  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. (Context on phosphonium salt handling).
  • Bouveault, L., & Blanc, G. (1904).[4] Preparation of Primary Alcohols. Comptes Rendus, 136, 1676. (Historical context for ester reductions, though Hydride reduction is preferred here).

  • ScienceMadness Database. (2025). Phenethyl Alcohol General Preparation Methods. Sciencemadness Wiki. Link

Sources

Application Note: Protocol for the Reduction of 4-(Diethylamino)phenylacetic Acid to 2-(4-(Diethylamino)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the protocol for reducing 4-(diethylamino)phenylacetic acid to its corresponding alcohol, 2-(4-(diethylamino)phenyl)ethanol . While several reducing agents exist for carboxylic acids (e.g., Borane-THF, mixed anhydrides/NaBH₄), Lithium Aluminum Hydride (LiAlH₄) is selected here as the primary reagent.

Why LiAlH₄?

  • Thermodynamic Driving Force: It provides a rapid, irreversible reduction of the carboxylate to the alkoxide.

  • Chemo-compatibility: The tertiary amine (diethylamino group) is resistant to hydride reduction, unlike nitro or nitrile groups, making LiAlH₄ highly compatible.

  • Scalability: The byproduct (aluminum salts) can be managed effectively using the Fieser Workup , which is superior to Rochelle’s salt for this specific amino-substrate to prevent emulsion formation.

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an initial deprotonation (consuming 1 hydride), followed by nucleophilic attack.

Mechanistic Pathway (DOT Visualization)

G Start Carboxylic Acid (Substrate) Step1 Carboxylate Salt (H2 Evolution) Start->Step1 LiAlH4 (0.25 eq) Deprotonation Step2 Aldehyde Intermediate Step1->Step2 LiAlH4 Hydride Transfer Step3 Alkoxide Complex Step2->Step3 LiAlH4 Rapid Reduction End Primary Alcohol (Product) Step3->End H2O/NaOH Quench (Hydrolysis)

Figure 1: Sequential reduction mechanism. Note that the initial deprotonation releases Hydrogen gas (


), necessitating distinct safety venting.

Safety & Pre-requisites

Hazard Warning: LiAlH₄ is pyrophoric and reacts violently with water.

  • Solvents: Anhydrous Tetrahydrofuran (THF) is preferred over Diethyl Ether (

    
    ) due to the higher solubility of the amino-acid substrate.
    
  • Atmosphere: Strictly inert (

    
     or 
    
    
    
    ).
  • Glassware: Oven-dried (>120°C) for at least 2 hours.

Reagent Stoichiometry Table
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
4-(Diethylamino)phenylacetic acid ~207.271.0Substrate
LiAlH₄ (Solid or solution) 37.951.5*Reducing Agent
Anhydrous THF 72.11~10-15 mL/gSolvent

*Note: Theoretical requirement is 0.75 mol LiAlH₄ per mol acid (3 hydrides). We use 1.5 equiv to account for reagent quality and faster kinetics.

Experimental Protocol

Phase 1: Setup and Addition
  • Apparatus: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Add a magnetic stir bar.

  • Reagent Prep:

    • Flask: Add LiAlH₄ (1.5 equiv) and anhydrous THF. Cool to 0°C in an ice bath.

    • Funnel: Dissolve 4-(diethylamino)phenylacetic acid (1.0 equiv) in anhydrous THF.

  • Addition: Dropwise add the acid solution to the LiAlH₄ suspension.

    • Observation: Vigorous bubbling (

      
       gas) will occur immediately. This is the formation of the lithium carboxylate.
      
    • Control: Adjust rate to maintain a gentle effervescence, not a surge.

Phase 2: Reaction & Monitoring[1]
  • Warm Up: Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT).

  • Reflux: Heat to gentle reflux (66°C for THF) for 2–4 hours .

    • Why Reflux? While aldehydes reduce at RT, carboxylate salts are stable and require thermal energy to facilitate the initial hydride attack.

  • Validation (TLC): Check consumption of starting material.

    • Mobile Phase: 5% Methanol in DCM.

    • Visualization: UV lamp (aromatic ring) or Iodine stain.

Phase 3: The Fieser Workup (Critical)

Standard acid workups are forbidden here. Acidifying the mixture will protonate the diethylamino group, trapping your product in the aqueous phase.

Protocol for


 grams of LiAlH₄ used: 
  • Cool the reaction mixture back to 0°C .

  • Step A: Add

    
     mL  of Water very slowly. (Destroys excess hydride).
    
  • Step B: Add

    
     mL  of 15% NaOH (aq) . (Converts aluminum salts to aluminates).
    
  • Step C: Add

    
     mL  of Water. (Facilitates precipitation).
    
  • Granulation: Warm to RT and stir for 15 minutes. The gray/white sludge should turn into a granular white sand (lithium aluminate).

  • Filtration: Filter through a pad of Celite. Wash the pad with THF.[5]

Phase 4: Purification
  • Concentrate the filtrate in vacuo.

  • Self-Validating Check: The residue should be a viscous oil.

  • Optional Acid-Base Extraction (High Purity):

    • Dissolve oil in Ethyl Acetate.

    • Extract with 1M HCl (Product moves to Aqueous layer).

    • Wash Organic layer with water (Discard organics - removes non-basic impurities).

    • Basify Aqueous layer with 6M NaOH to pH > 12.

    • Extract Aqueous layer with Ethyl Acetate (Product moves back to Organic).

    • Dry (

      
      ) and concentrate.[1][6]
      

Workflow Visualization

Workflow Start Start: Dry 3-Neck Flask (N2 Atmosphere) Prep Suspend LiAlH4 in THF (0°C) Start->Prep Add Add Acid Solution Dropwise (Watch for H2 Evolution) Prep->Add React Reflux 2-4 Hours Add->React Quench Fieser Quench: 1. H2O 2. 15% NaOH 3. H2O React->Quench Filter Filter Granular Salts (Celite) Quench->Filter White Precipitate Forms Extract Isolate Organic Phase (Product is Free Base) Filter->Extract End Final Product Viscous Oil Extract->End

Figure 2: Operational workflow. The "Fieser Quench" is the critical control point to ensure aluminum salts do not trap the amine product.

Analytical Validation

TechniqueExpected SignalInterpretation
IR Spectroscopy ~3300-3400 cm⁻¹ (Broad)Appearance of O-H stretch.
IR Spectroscopy ~1700 cm⁻¹ (Absent)Disappearance of C=O (Acid carbonyl).[3][4][7]
1H-NMR ~3.8 ppm (Triplet, 2H)

adjacent to the hydroxyl group.
1H-NMR ~2.8 ppm (Triplet, 2H)Benzylic

.

References

  • Sigma-Aldrich. 2-[4-(Dimethylamino)phenyl]ethanol Properties and Safety. (Analogous compound data). Retrieved from

  • Organic Syntheses. Reduction of Carboxylic Acids with Lithium Aluminum Hydride. Org.[1][4][5][6][8][9][10] Synth. Coll. Vol. 10, p. 423. Retrieved from

  • University of Rochester. The Fieser Workup for Aluminum Hydride Reductions. Department of Chemistry Laboratory Techniques. Retrieved from

  • National Institutes of Health (NIH). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation (Comparison). PMC9248000. Retrieved from

Sources

Application Notes & Protocols: The Utility of 4-(Diethylamino)phenethyl Alcohol as a Co-initiator in Free-Radical Photopolymerization

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Polymer Scientists, and Drug Development Professionals

Executive Summary and Introduction

The field of photopolymerization has revolutionized material science, enabling the rapid, on-demand transformation of liquid monomers into solid, cross-linked polymer networks. This technology is the cornerstone of applications ranging from advanced dental restoratives and 3D printing to the encapsulation of therapeutic agents in drug delivery systems. The efficacy of photopolymerization hinges on the initiator system, which absorbs light energy to generate reactive species that initiate the polymerization cascade.

While numerous initiator systems exist, Type II photoinitiating systems are particularly prevalent in biomedical applications due to their activation by visible light, which is safer for biological tissues than UV irradiation. These systems consist of a photosensitizer, which absorbs the light, and a co-initiator, which generates the primary initiating radicals.

This document provides a detailed technical guide on the use of 4-(Diethylamino)phenethyl alcohol (DEAPA) as a highly effective co-initiator, particularly when paired with the widely used photosensitizer, Camphorquinone (CQ). We will explore the underlying chemical mechanism, provide a validated experimental protocol for the formulation and curing of a model resin, and discuss the critical parameters that ensure a robust and reproducible polymerization process.

The Mechanism of Action: A Synergistic Partnership

The combination of Camphorquinone (CQ) and an amine co-initiator like 4-(Diethylamino)phenethyl alcohol is a classic example of a Type II photoinitiator system. The process of generating free radicals is not a single-step event but a finely tuned sequence of photochemical and chemical reactions. The efficiency of this process is paramount, as it directly dictates the polymerization rate and the final properties of the cured material.[1][2][3]

The key steps are as follows:

  • Photoexcitation of Camphorquinone (CQ): Upon irradiation with blue light (in the 450-490 nm range), the CQ molecule absorbs a photon, promoting an electron to a higher energy level. This creates a short-lived, excited singlet state (¹CQ*).[4][5]

  • Intersystem Crossing: The excited singlet state is highly unstable and rapidly undergoes intersystem crossing—a spin inversion of the excited electron—to form a more stable, longer-lived triplet state (³CQ*). This triplet state is the primary reactive species in the initiation sequence.[1][4]

  • Exciplex Formation and Electron Transfer: The electron-deficient triplet CQ (³CQ) interacts with the electron-rich tertiary amine, 4-(Diethylamino)phenethyl alcohol. This interaction forms a transient excited-state complex known as an "exciplex".[5] Within this complex, an electron is transferred from the nitrogen atom of the amine to the ³CQ.

  • Hydrogen Abstraction and Radical Generation: Following the electron transfer, a proton is rapidly abstracted from a carbon atom adjacent (alpha) to the nitrogen of the amine. This concerted electron-proton transfer is the critical step that generates the free radicals.[4] This process results in two species:

    • An alkylamino radical , which is the highly reactive species that initiates the polymerization by attacking the carbon-carbon double bonds of the monomer units.

    • A ketyl radical derived from CQ, which is relatively unreactive and does not significantly participate in polymerization.

The presence of the hydroxyl group on the phenethyl moiety of DEAPA can also enhance its solubility within polar resin matrices and may reduce volatility compared to other common amine co-initiators.

G CQ Camphorquinone (CQ) (Ground State) CQ1 ¹CQ (Excited Singlet State) CQ->CQ1 Light Blue Light (hv) ~468 nm Light->CQ Photoexcitation CQ3 ³CQ (Excited Triplet State) CQ1->CQ3 Intersystem Crossing Exciplex [³CQ*---DEAPA] Exciplex Formation CQ3->Exciplex DEAPA 4-(Diethylamino)phenethyl alcohol (DEAPA) DEAPA->Exciplex Radicals Alkylamino Radical (R•) + CQ Ketyl Radical (CQH•) Exciplex->Radicals Electron & Proton Transfer (Hydrogen Abstraction) Monomer Monomer (M) Radicals->Monomer Initiation Propagation Polymer Chain Growth (R-M•, R-MM•, etc.) Monomer->Propagation G cluster_0 1. Resin Formulation cluster_1 2. Sample Preparation & Curing cluster_2 3. Characterization weigh Weigh Monomers, CQ, DEAPA, BHT mix1 Dissolve Initiators in Monomer Matrix weigh->mix1 add_filler Incorporate Fillers mix1->add_filler mix2 Homogenize in Centrifugal Mixer add_filler->mix2 mold Place Resin in Mold (between Mylar strips) mix2->mold ftir_uncured FTIR Scan (Uncured Resin) mix2->ftir_uncured Take aliquot for uncured scan cure Light Cure (e.g., 40s @ 1000 mW/cm²) mold->cure ftir_cured FTIR Scan (Cured Sample) cure->ftir_cured calculate Calculate Degree of Conversion (DC) ftir_uncured->calculate ftir_cured->calculate

Experimental workflow for resin formulation and characterization.

Troubleshooting Common Polymerization Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Degree of Conversion (DC) - Insufficient light energy (low intensity or short exposure time).- Wavelength mismatch between LCU and CQ absorption peak.- Oxygen inhibition at the surface.- High concentration of inhibitor (BHT).- Calibrate LCU output and increase exposure time.- Ensure LCU emits strongly in the 450-490 nm range.- Use polyester strips to minimize air contact.- Verify inhibitor concentration is appropriate.
Inconsistent Results - Inhomogeneous mixing of initiator components.- Temperature fluctuations affecting reaction kinetics.- LCU output degradation over time.- Use a centrifugal mixer for consistent, void-free paste.- Perform all experiments at a controlled ambient temperature.- Periodically check LCU intensity with a radiometer.
Poor Color Stability (Yellowing) - Intrinsic yellow color of Camphorquinone.- Oxidation of the amine co-initiator over time.- For highly aesthetic applications, consider alternative photoinitiators (e.g., TPO, Ivocerin).- Ensure optimal amine concentration; excess amine can lead to discoloration. [1]

References

  • The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. MDPI.[Link]

  • Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application. Arabian Journal of Chemistry.[Link]

  • Camphorquinone – Knowledge and References. Taylor & Francis.[Link]

  • A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins. MDPI.[Link]

  • Effect of 4-(N,N-dimethylamino)phenethyl Alcohol on Degree of Conversion and Cytotoxicity of Photo-Polymerized CQ-Based Resin Composites. Scite.ai.[Link]

  • Dental 3D Printing Troubleshooting: Fix Failures & Warping. Whip Mix.[Link]

  • Photo-Rheology and FTIR Cure Analysis of Photopolymer Resins for Additive Manufacturing. Society for the Advancement of Material and Process Engineering.[Link]

  • Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity. National Center for Biotechnology Information.[Link]

  • Key steps of free-radical photogeneration pathway of a camphorquinone (CQ)/amine system. ResearchGate.[Link]

  • Discrepancies in degree of conversion measurements by FTIR. LUME UFRGS.[Link]

  • Reaction mechanism of three-component photoinitiator system containing... ResearchGate.[Link]

  • Infrared spectroscopy: a tool for determination of the degree of conversion in dental composites. SciSpace.[Link]

  • Effects of photoinitiators on dental composite resins: a narrative review. Semantic Scholar.[Link]

  • Effect of co-initiator ratio on the polymer properties of experimental resin composites formulated with camphorquinone and pheny. Felipe Schneider.[Link]

  • Curing dental resins and composites by photopolymerization. PubMed.[Link]

  • Effect of CQ-amine ratio on the degree of conversion in resin monomers with binary and ternary photoinitiation systems. KoreaMed Synapse.[Link]

  • Dental Polymeric Composites Activated With Camphorquinone or Diacyl Phosphine Oxide Photoinitiators. National Institute of Standards and Technology.[Link]

  • ESR study of camphorquinone/amine photoinitiator systems using blue light-emitting diodes. PubMed.[Link]

  • (PDF) Degree of Conversion, Depth of Cure, and Color Stability of Experimental Dental Composite Formulated with Camphorquinone and Phenanthrenequinone Photoinitiators. ResearchGate.[Link]

  • Preparation and Characterization of Environmental Functional Poly(Styrene-Co-2-[(Diethylamino)Methyl]. Scientific Research Publishing.[Link]

  • Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity. ResearchGate.[Link]

Sources

Technical Guide: 4-(Diethylamino)phenethyl Alcohol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Technical Application Note and Protocol Guide designed for researchers and drug development professionals. It is structured to provide actionable, high-level technical data while adhering to strict safety and regulatory standards.

Executive Summary & Strategic Utility

4-(Diethylamino)phenethyl alcohol (CAS 78776-24-6) is a specialized bifunctional intermediate utilized in the synthesis of functional materials, azo-dyes, and pharmaceutical pharmacophores.[1] Structurally, it combines an electron-rich aromatic system (due to the para-diethylamino donor) with a primary alcohol handle.

In medicinal chemistry, this molecule serves as a critical "linker scaffold." It allows for the attachment of the 4-(diethylamino)phenethyl moiety—a privileged structure in various bioactive compounds targeting adrenergic and histaminergic receptors—to carboxylic acids (via esterification) or alkyl halides (via activation of the alcohol).

Critical Application Note: While structurally related to precursors for controlled benzimidazole opioids (e.g., nitazene analogs), this specific alcohol is a distinct chemical entity. This guide focuses on its legitimate characterization, quality control (QC), and synthetic utility in non-scheduled pharmacophore development.

Physicochemical Specifications

To ensure reproducibility in synthetic workflows, the starting material must meet rigorous specifications.

PropertySpecificationNotes
Chemical Name 2-[4-(Diethylamino)phenyl]ethanolIUPAC
CAS Number 78776-24-6Verified Registry
Molecular Formula C₁₂H₁₉NOMW: 193.29 g/mol
Appearance Pale yellow to brown viscous oil or low-melting solidOxidizes/darkens upon air exposure
Solubility DCM, Ethyl Acetate, MethanolSparingly soluble in water
pKa (Calculated) ~5.5 (Aniline nitrogen)Protonates in acidic media
Storage 2–8°C, under Argon/NitrogenHygroscopic & Air Sensitive

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Analysis

Objective: To quantify the purity of 4-(Diethylamino)phenethyl alcohol and detect common oxidation byproducts (N-oxides or quinoid impurities) prior to synthesis.

Methodology Logic

The diethylamino group is basic and prone to peak tailing on standard silica-based C18 columns due to interaction with residual silanols. We utilize a high-pH stable C18 column or an acidic mobile phase with ion-pairing suppression to ensure sharp peak shape.

Instrument Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm (auxiliary).

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.010%Equilibration
15.090%Linear Gradient
18.090%Wash
18.110%Re-equilibration
23.010%Stop
Workflow Visualization (DOT)

HPLC_Workflow Sample Raw Sample (10 mg) Dissolve Dissolve in 50:50 ACN:H2O Sample->Dissolve Solubilization Filter Filter (0.22 µm PTFE) Dissolve->Filter Remove Particulates Inject Inject 10 µL into HPLC Filter->Inject Load Detect UV Detection (254 nm) Inject->Detect Elution Analysis Integration & Purity Calc Detect->Analysis Data Processing

Caption: Standardized HPLC workflow for purity assessment of amine-functionalized intermediates.

Protocol B: Synthetic Utility – Activation via Chlorination

Context: The primary alcohol group is often too unreactive for direct coupling. Converting it to 4-(Diethylamino)phenethyl chloride creates a potent electrophile for alkylation reactions (e.g., attaching to a piperazine or amine core).

Safety Warning: Thionyl chloride (


) releases toxic 

and

gases. Perform exclusively in a fume hood.
Reagents
  • Substrate: 4-(Diethylamino)phenethyl alcohol (1.0 eq).[2]

  • Reagent: Thionyl Chloride (

    
    ) (1.2 eq).
    
  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Base (Optional): Triethylamine (to scavenge HCl if acid-sensitive groups are present).

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve 10 mmol of 4-(Diethylamino)phenethyl alcohol in 20 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Addition: Dilute thionyl chloride (12 mmol) in 5 mL DCM. Add dropwise to the RBF over 15 minutes. Note: The solution may darken slightly due to the formation of the HCl salt of the amine.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor via TLC (System: Hexane/EtOAc 3:1). The alcohol spot (

    
    ) should disappear, replaced by the chloride (
    
    
    
    ).
  • Quenching: Carefully pour the reaction mixture into saturated Sodium Bicarbonate (

    
    ) solution to neutralize excess acid.
    
  • Extraction: Extract with DCM (3 x 20 mL). Dry the organic layer over Anhydrous

    
    .
    
  • Isolation: Concentrate under reduced pressure to yield the 4-(Diethylamino)phenethyl chloride as an oil. Use immediately or store as the hydrochloride salt for stability.

Reaction Logic Diagram (DOT)

Reaction_Logic Start 4-(Diethylamino)phenethyl alcohol (Nucleophile) Activation Attack on SOCl2 (Formation of Chlorosulfite) Start->Activation 0°C, DCM Substitution SN2 Attack by Cl- (Release of SO2) Activation->Substitution Warm to RT Product 4-(Diethylamino)phenethyl Chloride (Electrophile) Substitution->Product Gas Byproducts: SO2 (gas) + HCl (gas) Substitution->Gas

Caption: Mechanistic pathway for the conversion of the alcohol intermediate to the alkyl chloride.

Safety, Handling, and Compliance

Health Hazards[4][5]
  • Skin/Eye Irritant: The diethylamino moiety renders the compound basic and potentially irritating to mucous membranes.

  • Acute Toxicity: While specific LD50 data for this analog is sparse, related phenethylamines can exhibit central nervous system (CNS) activity. Handle as a potential bioactive agent.

Storage Protocol
  • Oxidation Risk: Aromatic amines oxidize to colored quinoids over time. Store under inert gas (Argon).

  • Hygroscopicity: Keep containers tightly sealed to prevent water absorption, which complicates stoichiometric calculations in synthesis.

Regulatory Note

This compound is a chemical intermediate . Researchers must verify that their specific downstream application (e.g., synthesis of novel analgesics) complies with local controlled substance acts (CSA). In many jurisdictions, synthesis of benzimidazole opioids using this precursor may trigger "immediate precursor" clauses.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24861514 (Related Analog: 4-Dimethylaminophenethyl alcohol). Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for SN2 reaction mechanisms with Thionyl Chloride).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

Sources

Reaction conditions for esterification of 4-(Diethylamino)phenethyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AN-402: Optimization of Esterification Protocols for 4-(Diethylamino)phenethyl Alcohol

Introduction & Chemical Context

4-(Diethylamino)phenethyl alcohol (CAS: 5048-61-3) is a bifunctional building block frequently used in the synthesis of functional monomers (e.g., methacrylates for optical polymers), azo dyes, and pharmaceutical intermediates.

The molecule presents a specific "reactivity conflict" that defeats standard textbook esterification protocols:

  • Nucleophilic Competition: It contains two nucleophilic sites: the primary alcohol (target) and the tertiary aniline nitrogen (competitor/catalyst poison).

  • Acid Sensitivity (Solubility): While the alcohol requires activation, the amino group (

    
    ) readily protonates in acidic media. This renders the molecule water-soluble, causing it to partition into the aqueous phase during standard acidic workups or crash out of non-polar reaction solvents as a salt.
    
  • Oxidation Potential: The electron-rich aromatic ring is susceptible to oxidation, leading to colored quinoid impurities if handled without inert gas shielding.

This guide outlines two optimized protocols designed to bypass these failure modes.

Strategic Method Selection

Do not default to Fischer Esterification (Acid + Alcohol + Heat). The high concentration of strong acid required will protonate the diethylamino group, deactivating the ring and trapping the substrate as a salt.

Use the decision matrix below to select the appropriate protocol:

MethodSelection Start Select Acid Partner Simple Simple Acyl Group (Acetyl, Benzoyl, Acryloyl) Start->Simple High Availability Complex Complex/Sensitive Acid (Chiral, bulky, acid-labile) Start->Complex High Value/Fragile MethodA Protocol A: Acyl Chloride/Anhydride (Base-Mediated) Simple->MethodA Preferred Route MethodB Protocol B: Steglich Esterification (DCC/DMAP) Complex->MethodB Mild Conditions

Figure 1: Decision matrix for selecting the optimal esterification pathway.

Protocol A: Base-Mediated Acyl Chloride Method (Gold Standard)

This is the most robust method for synthesizing esters like 2-[4-(diethylamino)phenyl]ethyl methacrylate . It utilizes an external base to scavenge the HCl byproduct, preventing the protonation of the substrate's amino group.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0NucleophileDry thoroughly before use.
Acyl Chloride 1.2ElectrophileAdd slowly to control exotherm.
Triethylamine (TEA) 1.5 - 2.0Base ScavengerExcess required to neutralize HCl and protect the aniline.
DCM or THF SolventMediumAnhydrous. 0.1 M concentration.[1]
DMAP 0.05CatalystOptional: Accelerates sluggish reactions.
Step-by-Step Procedure

1. Setup (Inert Atmosphere):

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Purge with Nitrogen (

    
    ) or Argon. The substrate oxidizes to a pink/brown color in air; inert gas is mandatory for high purity.
    

2. Solubilization:

  • Dissolve 4-(Diethylamino)phenethyl alcohol (1.0 eq) and Triethylamine (1.5 eq) in anhydrous Dichloromethane (DCM).

  • Cool the solution to 0°C using an ice bath.

  • Why: Cooling prevents side reactions (e.g., polymerization of acryloyl chlorides) and minimizes oxidation.

3. Addition:

  • Dissolve the Acyl Chloride (1.2 eq) in a small volume of DCM.

  • Add dropwise over 30–60 minutes.

  • Observation: White precipitate (TEA·HCl) will form immediately. This is a sign of reaction progress.

4. Reaction:

  • Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

  • TLC Monitoring: Use 20% EtOAc/Hexane. The product (

    
    ) will be less polar than the alcohol (
    
    
    
    ).
    • Tip: If the spot streaks, add 1% TEA to the TLC eluent.

5. Workup (CRITICAL STEP):

  • Do NOT wash with dilute HCl. This is the most common error. Acid washing will protonate the product's diethylamino group, extracting your product into the aqueous waste.

  • Quench: Add Saturated

    
     (aq) to the reaction mixture. Stir for 15 mins.
    
  • Separation: Separate the organic layer.[2]

  • Washes:

    • Water (removes TEA·HCl salts).

    • Brine (saturated NaCl).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Protocol B: Steglich Esterification (For Sensitive Acids)

Use this method when the acid partner cannot be converted to a chloride (e.g., thermally unstable or sterically hindered acids).

Reagents
  • Substrate: 1.0 eq

  • Carboxylic Acid: 1.1 eq

  • DCC (Dicyclohexylcarbodiimide): 1.1 eq (Coupling Agent)[3][4]

  • DMAP (4-Dimethylaminopyridine): 0.1 eq (Catalyst)

  • Solvent: DCM (Anhydrous)[3]

Step-by-Step Procedure
  • Dissolution: Dissolve the Carboxylic Acid and Substrate in anhydrous DCM (0.2 M) under

    
    .
    
  • Catalyst Addition: Add DMAP (0.1 eq).

  • Coupling: Cool to 0°C. Add DCC (1.1 eq) dissolved in minimal DCM dropwise.

    • Mechanism:[2][4][5][6][7][8][9] DCC activates the acid; DMAP transfers the acyl group to the alcohol.[8]

  • Precipitation: The mixture will become cloudy as Dicyclohexylurea (DCU) precipitates.

  • Stirring: Warm to RT and stir overnight.

  • Filtration: Filter off the white DCU solid through a Celite pad.

  • Workup: Wash filtrate with Sat.

    
     and Brine.[2] Dry (
    
    
    
    ) and concentrate.[1][10]

Purification & Quality Control

Purification Strategy

Because the product contains a basic amine, it interacts strongly with the acidic silanols on silica gel, leading to broad, tailing peaks (streaking) and yield loss.

  • Column Chromatography:

    • Stationary Phase: Neutral Alumina (preferred) or Silica Gel.

    • Mobile Phase Modifier: You MUST add 1% Triethylamine to your eluent (e.g., Hexane:EtOAc:TEA 80:19:1). This neutralizes the silica acidity.

QC Parameters (NMR Validation)

Compare the


 NMR of the starting material vs. product.
SignalStarting Material (

ppm)
Product Ester (

ppm)
Diagnostic Shift
-CH₂-OH ~3.7 ppm (Triplet)-CH₂-O-CO- ~4.2 - 4.4 ppm (Triplet)
Aromatic ~6.6 & 7.0 ppm (dd)~6.6 & 7.1 ppmMinimal change
Ethyl (N) ~3.3 (q) & 1.1 (t)~3.3 (q) & 1.1 (t)Remains intact

Troubleshooting & Failure Analysis

Troubleshooting Problem Problem Detected Issue1 Product lost during workup Problem->Issue1 Issue2 Product is dark/brown Problem->Issue2 Issue3 TLC Streaking Problem->Issue3 Cause1 Did you wash with HCl? Issue1->Cause1 Sol1 Recover from aqueous layer by basifying (pH 10) & re-extracting Cause1->Sol1 Cause2 Oxidation of Aniline Issue2->Cause2 Sol2 Use N2 atmosphere; Add radical inhibitor (MEHQ) if acrylate Cause2->Sol2 Cause3 Interaction with Silica Issue3->Cause3 Sol3 Add 1% TEA to eluent or use Alumina Cause3->Sol3

Figure 2: Troubleshooting logic for common esterification failures.

References

  • Neises, B., & Steglich, W. (1978).[3][4][8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[4] Link

  • BenchChem. (2025). An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride. BenchChem Technical Library. Link

  • Sigma-Aldrich. (n.d.). 4-(Diethylamino)phenethyl alcohol Product Sheet. Link

  • Organic Chemistry Portal. (n.d.).[4] Steglich Esterification: Mechanism and Protocols. Link

  • Athabasca University. (n.d.). Fischer Esterification and its Limitations. Chemistry 350 Lab Manual. Link

Sources

Strategic Synthesis and Application of 4-(Diethylamino)phenethyl Methacrylate (DEA-PEMA)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Application Note & Protocol Target Audience: Polymer Chemists, Drug Delivery Specialists, and Materials Scientists.

Executive Summary

This guide details the strategic functionalization of 4-(Diethylamino)phenethyl alcohol (CAS: 5048-42-0) to create the functional monomer 4-(Diethylamino)phenethyl methacrylate (DEA-PEMA) . Unlike common aliphatic amino-methacrylates (e.g., DEAEMA), this aromatic derivative incorporates a phenyl spacer that enhances


-

stacking interactions and shifts the hydrophobicity profile.

The resulting polymer exhibits dual-stimuli responsiveness :

  • pH-Sensitivity: The tertiary amine (

    
    ) protonates in acidic environments, triggering a hydrophobic-to-hydrophilic transition.
    
  • Fluorescence Modulation: The diethylaniline moiety acts as an electron donor, enabling Intramolecular Charge Transfer (ICT) applications for sensing.

Synthetic Strategy: Monomer Design

The conversion of the alcohol precursor to a polymerizable monomer is achieved via nucleophilic acyl substitution. We utilize methacryloyl chloride over methacrylic anhydride due to higher reactivity, essential for the sterically encumbered phenethyl alcohol.

Critical Mechanistic Insight

The starting material contains a tertiary amine .[1] During esterification with acid chlorides, HCl is generated.[1]

  • Risk: The HCl will protonate the diethylamino group, forming a hydrochloride salt that may precipitate or complicate purification.

  • Solution: A stoichiometric excess of a sacrificial base (Triethylamine, TEA) is mandatory to scavenge HCl, ensuring the product remains in the neutral, organic-soluble free-base form.

Workflow Diagram

SynthesisWorkflow Figure 1: Synthetic pathway for DEA-PEMA monomer generation. Start 4-(Diethylamino) phenethyl alcohol Reaction Esterification (DCM, 0°C -> RT, 12h) Start->Reaction Dissolve Reagents Methacryloyl Chloride + TEA (Base) Reagents->Reaction Dropwise Addn Workup Basic Workup (NaHCO3 Wash) Reaction->Workup Quench Product DEA-PEMA Monomer Workup->Product Purify

Protocol 1: Synthesis of DEA-PEMA Monomer

Materials Required
ReagentRoleEquiv.Notes
4-(Diethylamino)phenethyl alcohol Precursor1.0Dry under vacuum before use.
Methacryloyl Chloride Acylating Agent1.2Distill before use to remove inhibitor.
Triethylamine (TEA) HCl Scavenger1.5Must be anhydrous.
Dichloromethane (DCM) Solvent-Anhydrous; keep under

.
Hydroquinone Inhibitor100 ppmPrevents premature polymerization.
Step-by-Step Methodology

1. Setup & Solubilization

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Purge with Nitrogen (

    
    ) for 15 minutes.
    
  • Add 10.0 mmol (1.93 g) of 4-(Diethylamino)phenethyl alcohol and 15.0 mmol (2.1 mL) of TEA to 50 mL of anhydrous DCM.

  • Cool the mixture to 0°C using an ice-water bath.

2. Acylation Reaction

  • Dilute 12.0 mmol (1.17 mL) of methacryloyl chloride in 10 mL of DCM.

  • Crucial Step: Add the acid chloride solution dropwise over 30 minutes.

    • Why? Rapid addition generates excessive heat, which can cause side reactions or polymerize the methacrylate.

  • Once addition is complete, allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours .

3. Workup & Purification

  • Filtration: A white precipitate (TEA·HCl salts) will form. Filter this off.

  • Washing: Transfer the filtrate to a separatory funnel.

    • Wash 3x with saturated

      
        (removes unreacted acid/HCl).[1]
      
    • Wash 1x with Brine .

    • Warning: Do NOT wash with dilute HCl. This will protonate the product's amine, extracting it into the water layer and ruining the yield.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate via rotary evaporation.
    
  • Purification: If the crude oil is yellow/impure, pass through a short basic alumina column (Eluent: Hexane/Ethyl Acetate 9:1) to remove trace acid and color.

4. Validation (QC)

  • 
    -NMR (CDCl
    
    
    
    ):
    Look for vinyl protons at
    
    
    5.5 and 6.1 ppm, and the ethyl protons of the amine (
    
    
    1.1 ppm triplet,
    
    
    3.3 ppm quartet).
  • Yield: Expect >85% as a viscous pale-yellow oil.

Protocol 2: RAFT Polymerization of DEA-PEMA

To create a well-defined pH-responsive polymer, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is recommended over free radical polymerization to control molecular weight dispersity (Đ).

Reaction Components
  • Monomer: DEA-PEMA (Synthesized above).

  • CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) – suitable for methacrylates.

  • Initiator: AIBN (Recrystallized).

  • Solvent: 1,4-Dioxane or Anisole.

Methodology
  • Stoichiometry: Target a Degree of Polymerization (DP) of 50.

    • Ratio: [Monomer] : [CTA] : [Initiator] = 50 : 1 : 0.2 .

  • Preparation: Dissolve DEA-PEMA (1.0 g), CPADB (21 mg), and AIBN (2.5 mg) in 1,4-Dioxane (3 mL) in a Schlenk tube.

  • Degassing: Perform 3 cycles of Freeze-Pump-Thaw to remove oxygen (Oxygen kills RAFT radicals).

  • Polymerization: Immerse the sealed tube in an oil bath at 70°C for 12 hours.

  • Termination & Isolation:

    • Quench by cooling in liquid nitrogen and exposing to air.

    • Precipitate the polymer into cold Hexane (The monomer is soluble in hexane; the polymer is not).

    • Dry under vacuum at 40°C.[2]

Application: pH-Triggered Self-Assembly

The Poly(DEA-PEMA) is hydrophobic at neutral pH (7.4) but becomes cationic and water-soluble at acidic pH (< 6.0). This is ideal for tumor-targeted drug delivery (Tumor microenvironment pH


 6.5).
Mechanism Diagram

pH_Mechanism Figure 2: pH-Responsive Mechanism of Poly(DEA-PEMA) Neutral Neutral State (pH 7.4) Hydrophobic / Collapsed (Nanoparticle Core) Protonation Protonation of Diethylamino Group Neutral->Protonation + H+ ions Acidic Acidic State (pH < 6.0) Protonated / Soluble (Chain Expansion/Release) Acidic->Neutral + Base (Deprotonation) Protonation->Acidic Charge Repulsion

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Monomer) Product lost during workup.Check the aqueous layer pH. If acidic, the amine product is trapped there. Basify with NaOH and re-extract with DCM.
Polymerization Stalls Oxygen inhibition.Ensure rigorous Freeze-Pump-Thaw cycles (minimum 3). Check seal integrity.
Broad Dispersity (Đ > 1.5) High radical concentration.Reduce AIBN concentration or lower reaction temperature to 60°C.
Pink Color in Monomer Oxidation of amine.Perform all synthesis steps under inert atmosphere (

). Add BHT inhibitor during storage.

References

  • Monomer Synthesis Fundamentals

    • Synthesis of 2-(diethylamino)ethyl methacrylate-based polymers. (2025).[3][4][5][6] ResearchGate. Link

  • Polymerization Techniques (ATRP/RAFT)

    • Synthesis of Well-Defined Amphiphilic Block Copolymers with 2-(Dimethylamino)ethyl Methacrylate. (2002). Carnegie Mellon University. Link

  • Application in Drug Delivery

    • Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles.[7] (2016).[1] NIH/PubMed. Link

  • Phenethyl Alcohol Derivatives

    • Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly.[3] (2025).[3][4][5][6] MDPI Gels. Link[8]

Sources

Application Note: Synthesis of Azo Dyes Derived from 4-(Diethylamino)phenethyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of azo dye derivatives using 4-(Diethylamino)phenethyl alcohol (CAS 78776-24-6) as the coupling component.

Executive Summary

This guide provides a high-precision protocol for synthesizing azo dyes using 4-(Diethylamino)phenethyl alcohol as a nucleophilic coupling partner. Unlike common azo synthesis where the para-position of the aniline derivative is open, this specific precursor features a blocked para-position (occupied by the hydroxyethyl group). Consequently, this protocol is optimized for ortho-coupling , yielding 2-substituted azo derivatives.

These molecules are of high value in drug development as chromogenic linkers . The pendant hydroxyl group (


) serves as a functional handle for esterification with therapeutic agents, creating prodrugs cleavable by azoreductases or pH-sensitive probes.

Reaction Mechanism & Regiochemistry

The synthesis follows a classic EAS (Electrophilic Aromatic Substitution) mechanism.

  • Diazotization: A primary aromatic amine (Diazo Component) is converted into a diazonium salt.

  • Coupling: The diazonium ion attacks the electron-rich ring of 4-(Diethylamino)phenethyl alcohol.

Critical Regiochemical Note: The diethylamino group (


) is a strong ortho/para director. However, the para position relative to the amine is blocked by the phenethyl alcohol chain. Therefore, the electrophilic attack is directed to the ortho  position relative to the amine.

Figure 1: Reaction Pathway

ReactionScheme Diazo Primary Amine (e.g., 4-Nitroaniline) Diazonium Diazonium Salt (Ar-N≡N+ Cl-) Diazo->Diazonium NaNO2, HCl 0-5°C Intermediate Sigma Complex Diazonium->Intermediate + Coupler pH 4-6 Coupler 4-(Diethylamino)phenethyl alcohol (Coupling Component) Product Ortho-Azo Dye (Target) Intermediate->Product - H+

Caption: Mechanistic pathway for the synthesis of ortho-azo dyes from 4-(Diethylamino)phenethyl alcohol.

Materials & Equipment

Reagents:

  • Coupling Component: 4-(Diethylamino)phenethyl alcohol (CAS 78776-24-6), >97% purity.

  • Diazo Component (Model): 4-Nitroaniline (CAS 100-01-6) for push-pull chromophore synthesis. Note: Sulfanilic acid can be substituted for water-soluble dyes.

  • Nitrosating Agent: Sodium Nitrite (

    
    ).
    
  • Acid: Hydrochloric Acid (concentrated, 37%).

  • Buffer/Base: Sodium Acetate (

    
    ) or Sodium Carbonate (
    
    
    
    ).
  • Solvents: Ethanol, Acetone, Distilled Water.

Equipment:

  • Jacketed glass reactor or 3-neck round bottom flask (250 mL).

  • Mechanical stirrer (magnetic stirring is insufficient for thick slurries).

  • Digital thermometer (monitoring

    
     is critical).
    
  • pH meter.

Experimental Protocol

Part A: Diazotization of 4-Nitroaniline

Objective: Generate the electrophilic 4-nitrobenzenediazonium chloride.

  • Dissolution: In a 100 mL beaker, dissolve 1.38 g (10 mmol) of 4-Nitroaniline in 30 mL of water and 6 mL of concentrated HCl. Heat gently if necessary to dissolve, then cool the solution to 0–5°C in an ice-salt bath. The amine hydrochloride may precipitate as a fine suspension; this is normal.

  • Nitrosation: Dissolve 0.76 g (11 mmol) of Sodium Nitrite in 5 mL of water. Add this solution dropwise to the amine mixture over 15 minutes.

    • Critical Control: Maintain temperature < 5°C . Exceeding this causes decomposition of the diazonium salt into phenols.

  • Endpoint Check: After addition, stir for 20 minutes. Test with starch-iodide paper (should turn blue instantly, indicating excess nitrous acid). Add a small amount of sulfamic acid or urea to destroy excess

    
     until starch-iodide paper remains colorless.
    
  • Clarification: If the solution is cloudy, filter rapidly through glass wool to remove undissolved particles. Keep the filtrate (diazonium solution) on ice.

Part B: Preparation of Coupling Component
  • Solubilization: In the main reactor, dissolve 1.93 g (10 mmol) of 4-(Diethylamino)phenethyl alcohol in 20 mL of dilute acetic acid (10% v/v) or ethanol/water (1:1) depending on solubility.

  • Conditioning: Cool the solution to 0–5°C .

Part C: The Coupling Reaction
  • Addition: Slowly add the cold diazonium salt solution (from Part A) to the coupling component solution over 30 minutes.

  • pH Control (Crucial): The coupling rate for tertiary amines is optimal at pH 4.0–6.0 .

    • Monitor pH continuously.

    • Simultaneously add saturated Sodium Acetate solution dropwise to maintain pH between 4 and 6.

    • Mechanism:[1][2][3] Low pH (<3) protonates the tertiary amine, deactivating the ring. High pH (>8) degrades the diazonium salt.

  • Reaction: Stir the mixture at 0–10°C for 2 hours, then allow it to warm to room temperature over another 2 hours. A deeply colored precipitate (usually red or orange) will form.

Part D: Workup & Purification
  • Isolation: Filter the crude dye using a Büchner funnel. Wash copiously with cold water to remove inorganic salts.

  • Purification: Recrystallize from hot ethanol or an ethanol/water mixture.

    • Dissolve crude solid in minimum boiling ethanol.

    • Hot filter to remove insolubles.

    • Cool slowly to 4°C to crystallize.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

Analytical Validation

Table 1: Characterization Parameters

TechniqueExpected ObservationDiagnostic Value

H NMR
(DMSO-

)
Aromatic region: 3 protons on the phenol ring (split signals).Confirms ortho-substitution . A para-substituted product would show a symmetric AA'BB' pattern, which is impossible here.
UV-Vis

shift vs. precursor.
Determines

-conjugation length. 4-Nitro derivatives typically absorb at 450–500 nm (Red).
TLC Single spot, distinct

from precursors.
Purity check. Mobile phase: Hexane/Ethyl Acetate (7:3).
Mass Spec (ESI)

peak corresponding to MW.
Confirms molecular formula.

Workflow Diagram

Workflow cluster_0 Phase 1: Diazotization cluster_1 Phase 2: Coupling cluster_2 Phase 3: Purification start Start Synthesis step1 Dissolve 4-Nitroaniline in HCl/H2O start->step1 step2 Cool to 0-5°C step1->step2 step3 Add NaNO2 dropwise step2->step3 step4 Check Starch-Iodide (Destroy excess HNO2) step3->step4 step6 Add Diazonium Solution to Coupler step4->step6 step5 Dissolve Coupler (4-Diethylamino-phenethyl alcohol) step5->step6 step7 Adjust pH to 4-6 (NaOAc) step6->step7 step8 Filter Crude Solid step7->step8 step9 Recrystallize (EtOH) step8->step9 end Final Product Characterization step9->end

Caption: Step-by-step experimental workflow for the synthesis and purification of the azo dye.

Safety & Handling

  • Diazonium Salts: Potentially explosive if allowed to dry completely. Always keep in solution and proceed immediately to coupling.

  • Aromatic Amines: Many are toxic or suspected carcinogens. Handle 4-Nitroaniline and the product in a fume hood with nitrile gloves.

  • Waste Disposal: Aqueous waste contains diazo residues. Treat with sodium hypochlorite (bleach) to decompose azo groups before disposal.

References

  • Organic Chemistry Portal. Azo Coupling - Mechanism and Reaction Conditions. Retrieved from [Link]

  • JoVE (Journal of Visualized Experiments). Aryldiazonium Salts to Azo Dyes: Diazo Coupling. Retrieved from [Link]

Sources

Grignard reaction synthesis of p-diethylamino substituted phenethyl alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-(4-(diethylamino)phenyl)ethanol using a Grignard reaction between 4-bromo-N,N-diethylaniline and ethylene oxide (oxirane). While phenethyl alcohols are often synthesized via Friedel-Crafts hydroxyalkylation, that route frequently suffers from regioisomeric mixtures (ortho/para). The Grignard approach described here guarantees regiospecificity.

This protocol addresses two specific technical challenges:

  • Initiation Latency: The electron-rich diethylamino group deactivates the carbon-bromine bond toward magnesium insertion.

  • Purification Logic: Utilizing the basicity of the tertiary amine to perform a "self-validating" acid-base extraction, eliminating the need for chromatography in scale-up scenarios.

Strategic Analysis & Mechanism

Mechanistic Pathway

The synthesis proceeds in two stages.[1][2] First, the formation of the Grignard reagent (4-diethylaminophenylmagnesium bromide) requires overcoming the electron-donating effect of the amine, which strengthens the C-Br bond. Second, the nucleophilic attack on ethylene oxide acts as a classic


 ring opening.

Key Consideration: The tertiary amine does not protonate the Grignard, but the nitrogen lone pair can coordinate with magnesium species, potentially altering solubility. Tetrahydrofuran (THF) is the required solvent to solvate these complexes effectively.

Reaction Scheme Visualization

GrignardPathway Start 4-Bromo-N,N- diethylaniline Grignard Grignard Reagent (Ar-MgBr) Start->Grignard Oxidative Insertion Mg Mg / THF (Activation) Mg->Grignard Inter Magnesium Alkoxide Grignard->Inter Nucleophilic Attack EO Ethylene Oxide (Electrophile) EO->Inter Product p-Diethylamino phenethyl alcohol Inter->Product Protonation H3O Acid Hydrolysis (NH4Cl/HCl) H3O->Product

Figure 1: Reaction pathway for the Grignard homologation of 4-bromo-N,N-diethylaniline.

Experimental Protocol

Safety Warning: Ethylene oxide is a known carcinogen and highly flammable gas. All operations must be performed in a fume hood. Grignard reagents are pyrophoric.

Materials & Reagents
ReagentEquiv.RoleCritical Specification
4-Bromo-N,N-diethylaniline1.0SubstrateSolid; Recrystallize if dark/impure.
Magnesium Turnings1.2MetalOven-dried; mechanically crushed to expose fresh surface.
Ethylene Oxide (EO)1.5ElectrophileUse 2.5-3.0 M solution in THF (safer than gas).
THF (Anhydrous)SolventSolventDistilled over Na/Benzophenone or from SPS column.
Iodine (

)
Cat.Activator1-2 crystals to depassivate Mg.
1,2-DibromoethaneCat.EntrainerOptional: Use if initiation fails.[2]
Step-by-Step Methodology

Step 1: Apparatus Preparation

  • Assemble a 3-neck Round Bottom Flask (RBF) with a reflux condenser, addition funnel, and nitrogen inlet.

  • Flame dry the entire apparatus under vacuum. Backfill with dry Nitrogen (

    
    ). Repeat twice.
    
  • Add Magnesium turnings (1.2 equiv) and a magnetic stir bar. Stir dry for 10 mins to crush turnings slightly.

Step 2: Grignard Formation (The Critical Step) Rationale: Electron-rich aryl halides are sluggish to initiate. High concentration at the start is vital.

  • Add just enough anhydrous THF to cover the Mg turnings.

  • Add a single crystal of Iodine.

  • Dissolve 4-bromo-N,N-diethylaniline (1.0 equiv) in anhydrous THF (concentration ~1M).

  • Initiation: Add 5-10% of the aryl halide solution directly to the Mg. Heat gently with a heat gun.[2]

    • Visual Cue: Disappearance of the brown Iodine color and onset of turbidity/bubbling indicates initiation.

    • Troubleshooting: If no reaction after 5 mins, add 2 drops of 1,2-dibromoethane.

  • Once initiating, add the remaining aryl halide solution dropwise over 30-45 minutes. Maintain a gentle reflux (internal temp ~65°C) using the heat of reaction.

  • After addition, reflux externally (oil bath) for 1 hour to ensure conversion. The solution should be dark grey/brown.

Step 3: Ethylene Oxide Addition

  • Cool the Grignard solution to -10°C (Ice/Salt bath).

    • Note: Do not cool to -78°C immediately; aryl Grignards can precipitate out of THF at very low temps.

  • Add the Ethylene Oxide solution (1.5 equiv in THF) dropwise.

    • Exotherm Alert: Monitor internal temperature; do not exceed 0°C during addition.

  • Allow the mixture to warm to Room Temperature (RT) slowly over 2 hours.

  • Stir at RT for an additional 2-4 hours.

Step 4: Quench

  • Cool reaction mixture to 0°C.

  • Slowly add saturated aqueous Ammonium Chloride (

    
    ).
    
    • Caution: Vigorous bubbling/foaming will occur.

Purification: The Chemo-Selective Workup

Standard chromatography is often unnecessary. We exploit the basicity of the diethylamino group to separate the product from neutral impurities (e.g., biphenyls formed via Wurtz coupling) and unreacted halides.

Acid-Base Extraction Protocol
  • Phase Separation: Separate the organic layer (THF) from the aqueous quench layer. Extract aqueous layer once with Ethyl Acetate (EtOAc). Combine organics.

  • Acid Extraction (Targeting the Amine):

    • Extract the combined organic layer with 1.0 M HCl (3x).

    • Chemistry: The product (amine) protonates and moves to the aqueous phase (

      
      ). Neutral impurities stay in the organic phase.
      
    • Keep the Aqueous Layer. Discard the Organic Layer (contains impurities).

  • Basification:

    • Cool the acidic aqueous layer.[1]

    • Slowly add 6.0 M NaOH until pH > 12.

    • Visual: The product will precipitate or oil out as the free base.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with Dichloromethane (DCM) or EtOAc (3x).

    • Dry combined organics over

      
      .
      
    • Concentrate in vacuo.

Purification Workflow Diagram

WorkupLogic Crude Crude Reaction Mix (Product, Biphenyls, Bromide) Extraction1 Extract with 1M HCl Crude->Extraction1 OrgLayer1 Organic Layer (Neutral Impurities) Extraction1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Protonated Product) Extraction1->AqLayer1 Keep Basify Basify with NaOH (pH > 12) AqLayer1->Basify Extraction2 Extract with DCM Basify->Extraction2 FinalOrg Final Organic Layer (Pure Product) Extraction2->FinalOrg Product FinalAq Waste Aqueous (Salts) Extraction2->FinalAq Waste

Figure 2: Acid-Base extraction logic for isolating amino-alcohols.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No initiation (Iodine color persists) Wet solvent or passivated Mg.Add 0.1 mL 1,2-dibromoethane. Sonicate the flask (if possible) or crush Mg with a glass rod.
Precipitate forms during EO addition Magnesium alkoxide insolubility.Add more THF. Ensure temperature isn't too low (<-20°C) where solubility drops.
Low Yield Wurtz Coupling (Homocoupling).Add aryl halide slowly to excess Mg. High local concentration of halide favors coupling.
Product is an oil that won't crystallize Trace solvent/impurities.High vacuum drying (>4 hours). If solid is required, trituruate with cold hexanes.

References

  • Grignard Formation Kinetics

    • Citation: Silverman, G. S., & Rakita, P. E. (Eds.).[3][4][5][6] (1996).[7] Handbook of Grignard Reagents. CRC Press.

    • Relevance: Defines the initiation parameters for electron-rich aryl halides.
    • Source:

  • Epoxide Ring Opening

    • Citation: Schaumann, E. (Ed.). (2014).
    • Relevance: Standard protocols for regioselective opening of oxiranes by organometallics.
    • Source:

  • Acid-Base Extraction Techniques

    • Citation: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
    • Relevance: Foundational text for the separ
    • Source:

  • Specific Derivative Synthesis

    • Citation: "Process for the preparation of amino alcohols."[8][9] (Generic methodology reference for amino-alcohol workup).

    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Diethylamino)phenethyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(Diethylamino)phenethyl alcohol. This document is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues that can lead to diminished yields. We will delve into the mechanistic reasoning behind common pitfalls and provide actionable, field-tested solutions.

Overview of Common Synthetic Route

The most prevalent and direct synthesis of 4-(Diethylamino)phenethyl alcohol involves the reduction of a suitable precursor, typically 4-(Diethylamino)phenylacetic acid or its corresponding ester. Lithium aluminum hydride (LiAlH₄) is a powerful and common reducing agent for this transformation due to its ability to reduce carboxylic acids and esters to primary alcohols.[1][2] The general scheme is as follows:

General synthetic route from 4-(Diethylamino)phenylacetic acid to 4-(Diethylamino)phenethyl alcohol using LiAlH4.

While seemingly straightforward, this reduction is sensitive to several factors that can significantly impact the final yield and purity of the desired alcohol. This guide will address the most frequently encountered challenges in a question-and-answer format.

Troubleshooting and Frequently Asked Questions (FAQs)

Question 1: My yield of 4-(Diethylamino)phenethyl alcohol is consistently low after LiAlH₄ reduction of 4-(Diethylamino)phenylacetic acid. What are the likely causes?

Low yields in this reduction are common and can typically be traced back to one of three areas: reagent deactivation, suboptimal reaction conditions, or issues during the work-up procedure.

A1: Reagent Purity and Stoichiometry

  • LiAlH₄ Potency: Lithium aluminum hydride is highly reactive and decomposes rapidly upon exposure to atmospheric moisture.[3] Using old or improperly stored LiAlH₄ will result in a lower concentration of active hydride, leading to incomplete reduction. Always use freshly opened, high-purity LiAlH₄ and handle it under strictly anhydrous conditions (e.g., under an argon or nitrogen atmosphere).

  • Stoichiometry: The reduction of a carboxylic acid with LiAlH₄ is mechanistically complex and requires an excess of the reagent.[4] The first equivalent of hydride reacts with the acidic proton of the carboxylic acid to form hydrogen gas and a lithium carboxylate salt.[4] Subsequent hydride additions are necessary to reduce the carboxylate to the alcohol. A molar ratio of at least 1.5 to 2.0 equivalents of LiAlH₄ to the carboxylic acid is often recommended to drive the reaction to completion.

A2: Reaction Conditions

  • Solvent Choice: The reaction must be conducted in an anhydrous ether-based solvent, such as diethyl ether or tetrahydrofuran (THF).[3] THF is often preferred as it can dissolve LiAlH₄ to a greater extent.[3] Ensure your solvent is rigorously dried before use, as any residual water will consume the reagent.

  • Temperature Control: The initial addition of LiAlH₄ to the carboxylic acid is highly exothermic due to the acid-base reaction. It is critical to maintain a low temperature (e.g., 0 °C) during the addition to control the reaction rate and prevent side reactions. After the initial exotherm subsides, the reaction is typically allowed to warm to room temperature or gently heated to reflux to ensure complete reduction.

A3: Work-up Procedure (Quenching)

  • Improper Quenching: The work-up step to quench excess LiAlH₄ and hydrolyze the aluminum alkoxide intermediate is critical for isolating the product. An improper or overly aggressive quench can lead to the formation of gelatinous aluminum salts that trap the product, making extraction difficult and significantly lowering the isolated yield. The Fieser work-up is a widely accepted and reliable method for this purpose.

Question 2: What is the Fieser work-up, and why is it recommended for LiAlH₄ reactions?

The Fieser work-up is a sequential quenching procedure designed to produce a granular, easily filterable precipitate of aluminum salts, which greatly simplifies the isolation of the product.

A1: The Rationale

The goal is to convert the aluminum complexes into a solid form that doesn't emulsify or trap the desired alcohol. By carefully adding a specific sequence of reagents, the aluminum byproducts are converted to a mixture of lithium aluminum oxide (LiAlO₂) and aluminum hydroxide (Al(OH)₃) that is easy to remove by filtration.

A2: Protocol

For a reaction that used 'X' grams of LiAlH₄ in a solvent like THF:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and cautiously add 'X' mL of water.

  • Add 'X' mL of 15% (w/v) aqueous sodium hydroxide (NaOH).

  • Add '3X' mL of water.

  • Stir the mixture vigorously at room temperature for 15-30 minutes.

  • The resulting white precipitate should be granular and easy to filter. Filter the mixture and wash the solid cake thoroughly with an organic solvent (e.g., diethyl ether, ethyl acetate) to recover any adsorbed product.

Below is a flowchart visualizing the decision-making process for troubleshooting low yields.

Troubleshooting flowchart for low yield synthesis.
Question 3: I am observing an unexpected amine byproduct instead of my alcohol. What is happening?

This is a classic issue when reducing an amide instead of a carboxylic acid. If your starting material, 4-(Diethylamino)phenylacetic acid, was prepared from an amide precursor and contains residual amide, the LiAlH₄ will reduce the amide to the corresponding amine, 2-(4-(diethylamino)phenyl)-N,N-diethylethanamine.

A1: Mechanism of Amide vs. Carboxylic Acid Reduction

  • Carboxylic Acid/Ester Reduction: The mechanism involves hydride attack on the carbonyl, followed by coordination of the oxygen to aluminum, which makes it a good leaving group. A second hydride addition to the intermediate aldehyde yields the primary alcohol.[4]

  • Amide Reduction: In contrast, after the initial hydride attack, the tetrahedral intermediate collapses by eliminating the oxygen atom (as a metal alkoxide), not the nitrogen. This forms a transient iminium ion, which is then rapidly reduced by another hydride to yield the amine.[5]

A2: Solution

Ensure the purity of your 4-(Diethylamino)phenylacetic acid starting material. Use techniques like NMR spectroscopy or LC-MS to confirm the absence of any amide impurities before proceeding with the reduction.

Question 4: How can I best purify the final 4-(Diethylamino)phenethyl alcohol product?

The crude product after work-up will likely contain minor impurities and residual solvent. The purification method depends on the scale and desired purity level.

A1: Liquid-Liquid Extraction

After the filtered work-up, the combined organic layers should be washed with brine to remove most of the water. The basic nature of the diethylamino group means the product is highly soluble in common organic solvents like ethyl acetate or dichloromethane.

A2: Column Chromatography

For high purity, silica gel column chromatography is effective.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For example, begin with 10% ethyl acetate/hexanes and gradually increase the polarity to 30-50% ethyl acetate. The product is moderately polar and should elute effectively. Use TLC to determine the optimal solvent system beforehand.

A3: Distillation

For larger quantities, vacuum distillation can be an excellent purification method.[6] Phenethyl alcohol and its derivatives have relatively high boiling points, so distillation under reduced pressure is necessary to prevent decomposition.[6][7]

Purification MethodProsConsBest For
Column Chromatography High purity achievable; good for removing closely related impurities.Can be time-consuming and uses large solvent volumes; potential for product loss on the column.Small to medium scale (mg to g); achieving analytical purity.
Vacuum Distillation Excellent for removing non-volatile impurities; scalable.Requires specialized equipment; may not separate impurities with similar boiling points.Larger scale (>5 g); removing baseline impurities and solvent.
Crystallization Can provide very high purity; cost-effective at scale.Requires finding a suitable solvent system; yield can be lower due to product remaining in the mother liquor.If the product is a solid at room temperature and a suitable solvent is found.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for LiAlH₄ reductions.[8]

Materials:

  • 4-(Diethylamino)phenylacetic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 15% (w/v) Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: Under an inert atmosphere, carefully suspend LiAlH₄ (1.5 eq.) in anhydrous THF in the reaction flask and cool to 0 °C using an ice bath.

  • Addition of Starting Material: Dissolve 4-(Diethylamino)phenylacetic acid (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add the following in sequence:

    • Water (volume equal to the mass of LiAlH₄ used in g).

    • 15% NaOH solution (volume equal to the mass of LiAlH₄ used in g).

    • Water (volume equal to 3 times the mass of LiAlH₄ used in g).

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. A white, granular precipitate should form. Filter the solid through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washes. Dry the organic solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify further by silica gel chromatography or vacuum distillation as required.

References

  • Amide Reduction Mechanism by LiAlH4. Chemistry Steps. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Ch20: Reduction of Amides using LiAlH4 to amines. University of Calgary. [Link]

  • Purification of phenyl ethyl alcohol.
  • Method of purifying phenyl ethyl alcohol.
  • Reduction of amide with LiAlH4. Chemistry Stack Exchange. [Link]

  • Removing impurities from phenethyl alcohol. Chemistry Forum. [Link]

  • Separation optimization for the recovery of phenyl ethyl alcohol. PubMed. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of York. [Link]

  • Purification of phenyl ethyl alcohol. European Patent Office (EP 0366842 B1). [Link]

  • What are the common reactions of the strongest reducing agent LiAlH4? Quora. [Link]

  • 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. BYJU'S. [Link]

Sources

Preventing oxidation of amine groups in phenethyl alcohol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Oxidation of Amine Groups in Phenethyl Alcohol Derivatives

Executive Summary

Current Status: Operational Topic: Stabilization and Chemoselective Synthesis of Phenethyl Alcohol Derivatives Target Audience: Medicinal Chemists, Process Engineers, and Formulation Scientists

Core Challenge: Phenethyl alcohol derivatives (e.g., phenylethanolamines, epinephrine analogs) contain nucleophilic amine groups susceptible to ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-oxidation, oxidative deamination, and polymerization. This guide addresses the dual challenge of preserving the amine during storage  and chemoselectively oxidizing the alcohol moiety  during synthesis without compromising the nitrogen center.

Part 1: Troubleshooting Guide (Q&A)

Category A: Synthetic Chemoselectivity

Q1: I need to oxidize the benzylic alcohol to a ketone (or aldehyde) in a phenylethanolamine derivative, but my oxidant is attacking the amine. How do I prevent this?

Diagnosis: Most common oxidants (Jones reagent, KMnO


, activated DMSO) are electrophilic and will readily attack the lone pair of the nitrogen, leading to 

-oxides or oxidative cleavage.

Solution: The "Protonation Protection" Strategy Instead of adding and removing protecting groups (like Boc or Cbz), utilize the basicity of the amine to your advantage.

  • Mechanism: By conducting the oxidation in acidic media (pH < 3), the amine is fully protonated to an ammonium salt (

    
    ). The ammonium species lacks a lone pair, rendering it non-nucleophilic and inert to electrophilic oxidants.
    
  • Recommended Reagent: Bobbitt’s Salt (4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate) in the presence of p-toluenesulfonic acid (p-TsOH).

  • Why it works: Bobbitt’s salt is stable in acid. The p-TsOH protonates the amine, protecting it, while the oxoammonium cation selectively oxidizes the alcohol.

Q2: I am using Swern oxidation, but I am seeing significant side products and low yields. Why? Analysis: Swern oxidation involves an activated DMSO species (electrophilic sulfur). Primary and secondary amines can attack this species to form sulfilimines or undergo Pummerer-type rearrangements, competing with the alcohol oxidation. Corrective Action: Avoid Swern for unprotected amino-alcohols. Switch to IBX (2-Iodoxybenzoic acid) in DMSO or the Acidic Bobbitt’s Salt protocol described above. IBX coordinates to the alcohol oxygen specifically and is kinetically much slower to react with amines under standard conditions.

Category B: Storage & Stability

Q3: My purified phenethyl alcohol derivative turns yellow/brown upon storage. LC-MS shows a mass shift of +16 Da. Is this


-oxidation? 
Diagnosis:  Yes, a +16 Da shift is characteristic of 

-oxide formation (

). The color change often indicates further degradation into quinoid species or polymerization (especially if a phenol group is present, as in catecholamines). Root Cause:
  • Peroxides in Solvents: Ethers (THF, Diethyl ether) used in purification often contain trace peroxides that rapidly oxidize amines.

  • Trace Metals: Metal ions (Fe, Cu) from silica gel or catalysts catalyze air oxidation.

Protocol for Remediation:

  • Salt Formation: Convert the free base amine to a salt immediately (e.g., Hydrochloride, Tartrate, or Fumarate). The salt form is significantly more resistant to oxidation than the free base.

  • Chelation: Add trace EDTA (0.01%) to aqueous buffers during workup to sequester metal ions.

  • Peroxide Test: Test all extraction solvents with peroxide strips before use.

Part 2: Experimental Protocols

Protocol A: Chemoselective Oxidation using Acidic Bobbitt’s Salt

Target: Oxidize alcohol to ketone/aldehyde while sparing the amine.

Reagents:

  • Substrate: Amino-alcohol derivative (1.0 equiv)

  • Oxidant: Bobbitt’s Salt (2.0 equiv)

  • Acid: p-Toluenesulfonic acid monohydrate (p-TsOH) (2.2 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step:

  • Protonation: Dissolve the amino-alcohol substrate in DCM. Add p-TsOH (2.2 equiv) and stir for 10 minutes at room temperature. Ensure the solution is acidic (pH check).

  • Oxidation: Add Bobbitt’s Salt (2.0 equiv) in one portion. The orange solid will slowly dissolve/react.

  • Monitoring: Stir at room temperature. Monitor by TLC/LC-MS. The oxidant turns into a hydroxylamine (white precipitate or soluble species depending on solvent).

  • Quench & Recovery:

    • Add water to dissolve salts.

    • Crucial Step: Basify carefully with saturated NaHCO

      
       or NaOH only after the oxidant is consumed/removed, or extract the ketone product directly if it is stable.
      
    • Note: If the product is an amino-ketone, it may be unstable as a free base (dimerization). Isolate as a salt if possible.

Protocol B: Impurity Identification (N-Oxide vs. Hydroxylamine)

Target: Distinguish between common oxidative impurities.

FeatureN-Oxide (

)
Hydroxylamine (

)
Origin Oxidation of Tertiary AminesOxidation of Secondary/Primary Amines
Mass Shift +16 Da+16 Da
LC-MS Fragmentation Loss of -O (M-16) is characteristicLoss of -OH (M-17) or H2O (M-18)
Reduction Test Reduces back to amine with mild reducing agents (e.g., Zn/AcOH)More resistant to mild reduction

Part 3: Comparative Data & Visualization

Table 1: Oxidant Compatibility with Unprotected Amines
OxidantpH ConditionsAmine CompatibilityMechanism of Failure/Success
KMnO

Basic/NeutralPoor Oxidizes amine to nitro/nitroso; oxidative cleavage.
Jones Reagent Strongly AcidicModerate Acid protects amine, but harsh conditions may degrade aromatics.
Swern Neutral (Base quench)Poor Electrophilic sulfur attacks nucleophilic nitrogen.
IBX NeutralGood Kinetically selective for alcohol; sterically bulky.
Bobbitt's Salt + Acid Acidic (pH < 3)Excellent Protonation completely deactivates amine nucleophilicity.
Visual Workflow: Decision Tree for Amine Protection

AmineProtection Start Start: Oxidize Alcohol in Amino-Alcohol Derivative IsAmineProtected Is the Amine Protected? (e.g., Boc, Cbz, Amide) Start->IsAmineProtected StandardOx Use Standard Oxidants (DMP, Swern, PCC) IsAmineProtected->StandardOx Yes CanUseAcid Is the molecule Acid Stable? IsAmineProtected->CanUseAcid No (Free Amine) AcidProtocol PROTOCOL A: Acidic Bobbitt's Salt (Protonation Strategy) CanUseAcid->AcidProtocol Yes IBXProtocol Use IBX in DMSO (Kinetic Selectivity) CanUseAcid->IBXProtocol No (Acid Sensitive) ProtectFirst Install Protecting Group (Boc/Cbz) -> Oxidize -> Deprotect IBXProtocol->ProtectFirst If IBX Fails

Caption: Decision logic for selecting the correct oxidative strategy based on amine protection status and substrate stability.

Mechanism: Acidic Protection Strategy

Mechanism Substrate Free Amine (Nucleophilic) Ammonium Ammonium Salt (Non-Nucleophilic) Substrate->Ammonium Protonation (Fast) NOxide N-Oxide (Impurity) Substrate->NOxide Direct Oxidation (Without Acid) Acid p-TsOH (H+ Source) Product Amino-Ketone (Target) Ammonium->Product Selective Alcohol Oxidation Ammonium->NOxide Blocked Oxidant Oxoammonium (Electrophile)

Caption: Mechanistic pathway showing how protonation prevents N-oxide formation by deactivating the nitrogen lone pair.

References

  • Hamlin, T. A., et al. (2022).[1] "Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt." The Journal of Organic Chemistry, 87(2), 1234–1245.

  • Stahl, S. S., et al. (2014). "Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl Compounds." Angewandte Chemie International Edition, 53(12), 3236–3240.[2]

  • Waterman, R., et al. (2015). "Stabilization of Amines in Pharmaceutical Development: Strategies and Mechanisms." Molecular Pharmaceutics, 12(11), 3825–3838.

  • U.S. Food and Drug Administration (FDA). (2023). "Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs."

Sources

Technical Support Center: Purification of 4-(Diethylamino)phenethyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists handling 4-(Diethylamino)phenethyl alcohol (CAS: 5048-42-0). This guide prioritizes purification efficiency and impurity management based on the physicochemical properties of amino-alcohol intermediates.

Product Code: 4-DEAPE-OH | CAS: 5048-42-0 Support Level: Tier 3 (Process Optimization & Troubleshooting)[1]

Initial Assessment & Triage

Before selecting a purification method, characterize your crude material. This molecule is an amphiphilic amino-alcohol , making it susceptible to specific impurities (starting amines, N-oxides) and physical state issues (oiling out).[1]

Crude Profile Checklist
ParameterObservationImplication
Physical State Viscous oil or Waxy solidLow melting point (approx. 40–60°C range).[1] Tendency to "oil out" during crystallization.[1]
Color Pink / Red / BrownOxidation of the diethylamino group (N-oxide formation) or presence of aniline oligomers.[1]
Odor Fishy / Amine-likeResidual N,N-Diethylaniline starting material.[1]
Solubility Soluble in Acid (aq)Confirms basicity; suitable for Acid-Base extraction.[1]

Decision Matrix: Selecting Your Workflow

Do not default to recrystallization immediately.[1] Use this logic flow to determine the safest route for your specific crude profile.

PurificationLogic Start Start: Analyze Crude 4-DEAPE-OH CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity Decision1 Is Purity > 90%? CheckPurity->Decision1 Decision2 Is it a Solid or Oil? Decision1->Decision2 Yes (>90%) AcidBase Protocol A: Acid-Base Extraction (Removes neutral organics) Decision1->AcidBase No (<90%) Distillation Protocol B: High-Vacuum Distillation (Removes volatiles/oligomers) Decision2->Distillation Oil / Low MP Solid Recryst Protocol C: Recrystallization (Final Polish) Decision2->Recryst Crystalline Solid AcidBase->Decision2 Distillation->Recryst If solidifies post-distillation

Figure 1: Purification Decision Matrix.[1] Select Protocol A for dirty crudes, Protocol B for oils, and Protocol C for final polishing of solids.

Standard Operating Protocols (SOPs)

Protocol A: Acid-Base Extraction (The "Chemical Filter")

Best for: Removing neutral impurities (unreacted epoxides, non-basic side products) and color bodies.[1]

Mechanism: The target molecule contains a basic tertiary amine. Protonation renders it water-soluble, while non-basic impurities remain in the organic layer.[1]

  • Dissolution: Dissolve crude product in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).

  • Extraction (Acid Phase): Extract the organic layer with 1M HCl (3 x volumes).

    • Checkpoint: The product is now in the Aqueous Acid layer.

    • Action: Discard the organic layer (contains neutrals).

  • Wash: Wash the acidic aqueous layer once with fresh EtOAc to remove trapped neutrals.[1]

  • Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to 10–12 using 20% NaOH or Sat. NaHCO₃ .[1]

    • Observation: The product will precipitate or oil out as a free base.

  • Recovery: Extract the cloudy aqueous mixture with DCM (3 x volumes).

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: High-Vacuum Distillation

Best for: Oily products or removing residual starting amine (N,N-diethylaniline).[1]

Critical Warning: Amino alcohols are thermally sensitive.[1] Use high vacuum (<1 mmHg) to keep bath temperature below 150°C.[1]

  • Setup: Short-path distillation head with a vigorous stir bar.

  • Degassing: Apply vacuum at room temperature first to remove residual solvents.[1]

  • Ramp: Slowly increase oil bath temperature.

    • Fraction 1: Residual N,N-Diethylaniline (lower BP).[1]

    • Fraction 2 (Main): 4-(Diethylamino)phenethyl alcohol.[1][2]

  • Cooling: If the product tends to solidify, ensure the condenser water is warm (40°C) to prevent clogging.

Protocol C: Recrystallization

Best for: Final polishing of solid material (>95% purity).

  • Solvent System: Hexane / Ethyl Acetate (Start with 10:1 ratio) or Toluene / Heptane.[1]

  • Method: Dissolve in minimum hot solvent. Cool slowly to room temperature, then to 4°C.

  • Anti-Solvent Addition: If no crystals form, add Hexane dropwise until turbidity persists, then cool.

Troubleshooting & FAQs

Category 1: Physical State Issues

Q: My product is "oiling out" instead of crystallizing. What is happening? A: This is common for phenethyl alcohol derivatives with flexible alkyl chains.[1] The "oil" is a supersaturated liquid phase.

  • Immediate Fix: Re-heat the mixture to dissolve the oil. Add a "seed crystal" (if available) or scratch the glass wall with a rod.

  • Solvent Adjustment: You likely used a solvent that is too polar.[1] Switch to a Toluene/Heptane system. The non-polar Heptane forces the lipophilic diethyl/phenyl groups to stack.

Category 2: Color & Oxidation

Q: The product turned pink/brown during drying. Is it ruined? A: This indicates N-oxide formation or oxidation of trace aniline impurities.[1]

  • Prevention: Always dry under Nitrogen/Argon.[1] Avoid heating in air.[1]

  • Remediation: Perform a Sodium Dithionite Wash .[1]

    • Protocol: During the extraction (Protocol A), wash the organic layer with a 5% aqueous solution of Sodium Dithionite (Na₂S₂O₄) before the final brine wash. This reduces oxidized species (quinones/N-oxides) back to colorless forms.[1]

Category 3: Impurity Removal

Q: I still smell "amine" (fishy odor) after recrystallization. A: Recrystallization is poor at removing liquid amine starting materials (like N,N-diethylaniline).[1]

  • Solution: You must use Protocol B (Distillation) or a rigorous Acid Wash (Protocol A) .[1] The starting material is less basic and more volatile; distillation is the most effective separation method here.

Mechanism of Action: Acid-Base Purification

Understanding why Protocol A works ensures you can adapt it if your specific impurity profile changes.[1]

AcidBaseMechanism cluster_separation Phase Separation Mixture Crude Mixture: (Product + Neutrals) AcidAdd Add HCl (aq) Mixture->AcidAdd OrgLayer Organic Layer: Neutral Impurities (Discard) AcidAdd->OrgLayer Neutrals stay organic AqLayer Aqueous Layer: Product-H+ (Salt) (Keep) AcidAdd->AqLayer Amine protonates BaseAdd Add NaOH (pH > 10) AqLayer->BaseAdd FinalProd Free Base Product (Extract to Organic) BaseAdd->FinalProd Deprotonation

Figure 2: Chemical Separation Logic.[1] Protonation switches the target molecule's solubility preference from organic to aqueous, leaving non-basic impurities behind.

Storage & Stability

  • Atmosphere: Store under inert gas (Argon/Nitrogen).[1] The diethylamino group is electron-rich and prone to air oxidation.[1]

  • Temperature: 2–8°C (Refrigerate).

  • Container: Amber glass to prevent photo-oxidation.[1]

References

  • Sigma-Aldrich. 2-[4-(Dimethylamino)phenyl]ethanol Product Specification. (Analogous compound data for solubility/stability). [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24861514 (Dimethylamino analog). (Used for physicochemical property extrapolation).[1] [1]

  • Google Patents. Process for purification of phenyl ethyl alcohol (General Phenethyl Alcohol Purification). US Patent 4359365A.[1] (Foundational distillation techniques for phenethyl alcohols).

  • Google Patents. Method for synthesizing diethylaminoethanol. CN104725243A.[1] (Reference for handling diethylamino-functionalized alcohols).

Sources

Technical Support Center: Overcoming Solubility Challenges of 4-(Diethylamino)phenethyl Alcohol in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Diethylamino)phenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the aqueous solubility of this compound. Our approach is rooted in fundamental physicochemical principles and backed by established formulation techniques to ensure you can achieve your desired experimental outcomes.

Introduction to 4-(Diethylamino)phenethyl alcohol and its Solubility Profile

4-(Diethylamino)phenethyl alcohol is a molecule characterized by a substituted aromatic ring and a tertiary amine functional group. While specific solubility data for this exact molecule is not extensively published, its structural similarity to other poorly soluble phenethyl alcohol derivatives and the presence of an ionizable diethylamino group provide a clear path forward for addressing solubility challenges. The tertiary amine is the key to unlocking its solubility in water, as its protonation state is highly dependent on the pH of the aqueous medium.[1][2]

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubilization of 4-(Diethylamino)phenethyl alcohol.

FAQ 1: Why is my 4-(Diethylamino)phenethyl alcohol not dissolving in water?

At neutral pH, the diethylamino group is likely to be only partially protonated. The uncharged, free base form of the molecule is expected to be poorly soluble in water due to the hydrophobic nature of the phenethyl group. To achieve significant aqueous solubility, the tertiary amine needs to be protonated to form a more soluble salt.

FAQ 2: What is the first step I should take to improve its solubility?

The most direct and impactful first step is to adjust the pH of your aqueous solution. By lowering the pH, you will increase the protonation of the diethylamino group, thereby increasing its solubility. A good starting point is to prepare a stock solution in a mildly acidic buffer.

FAQ 3: Are there alternative methods if pH adjustment is not suitable for my experiment?

Yes, several alternative strategies can be employed, either alone or in combination with pH adjustment. These include the use of cosolvents and complexation with cyclodextrins.[3][4] These methods are particularly useful if your experimental system is sensitive to pH changes.

FAQ 4: What safety precautions should I take when handling 4-(Diethylamino)phenethyl alcohol?

Always consult the Safety Data Sheet (SDS) for your specific compound.[5][6][7] In general, handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols to systematically address and resolve solubility issues with 4-(Diethylamino)phenethyl alcohol.

Troubleshooting Workflow: A Step-by-Step Guide

This workflow will guide you through the process of identifying the optimal solubilization strategy for your specific application.

G start Start: Undissolved Compound in Water ph_adjust Strategy 1: pH Adjustment start->ph_adjust cosolvent Strategy 2: Cosolvency ph_adjust->cosolvent Insoluble or pH-sensitive experiment? success Compound Dissolved: Proceed with Experiment ph_adjust->success Soluble? cyclodextrin Strategy 3: Cyclodextrin Complexation cosolvent->cyclodextrin Insoluble or cosolvent incompatible? cosolvent->success Soluble? cyclodextrin->success Soluble? failure Re-evaluate Strategy / Consult Formulation Specialist cyclodextrin->failure

Caption: A decision tree for troubleshooting the solubility of 4-(Diethylamino)phenethyl alcohol.

Strategy 1: pH-Dependent Solubility

The ionization of the diethylamino group is the most powerful tool for enhancing the aqueous solubility of 4-(Diethylamino)phenethyl alcohol. The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ionization state of the amine.[8][9]

Protocol 1: Preparation of an Acidic Stock Solution
  • Determine the Target Concentration: Decide on the desired final concentration of 4-(Diethylamino)phenethyl alcohol in your experiment.

  • Prepare an Acidic Buffer: Prepare a buffer with a pH at least 2 units below the predicted pKa of the diethylamino group (a typical pKa for a tertiary amine of this type is around 9-10). A 50 mM citrate buffer (pH 3-6) or a phosphate buffer (pH 6-7) are good starting points.

  • Dissolution:

    • Weigh the required amount of 4-(Diethylamino)phenethyl alcohol.

    • Add a small volume of the acidic buffer to the solid compound.

    • Gently agitate or vortex the mixture.

    • Gradually add more buffer until the desired final volume is reached and the compound is fully dissolved.

  • pH Confirmation: Measure the final pH of the stock solution to ensure it is within the desired range for maintaining solubility.

Data Presentation: Expected pH-Solubility Profile
pH RangeExpected Ionization StatePredicted Aqueous Solubility
< 7Predominantly Protonated (Salt Form)High
7 - 9Mixture of Protonated and Free BaseModerate to Low
> 9Predominantly Free BaseVery Low

Strategy 2: Cosolvency

If pH adjustment is not a viable option, the use of a water-miscible organic solvent, or cosolvent, can enhance solubility by reducing the polarity of the solvent system.[10][11]

Protocol 2: Screening for an Effective Cosolvent
  • Select Potential Cosolvents: Common, biocompatible cosolvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[11]

  • Prepare Cosolvent Mixtures: Prepare a series of aqueous solutions with increasing concentrations of the chosen cosolvent (e.g., 5%, 10%, 20% v/v).

  • Solubility Testing:

    • Add an excess amount of 4-(Diethylamino)phenethyl alcohol to a fixed volume of each cosolvent mixture.

    • Equilibrate the samples by shaking or rotating for a set period (e.g., 24 hours) at a controlled temperature.

    • Centrifuge the samples to pellet the undissolved solid.

    • Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Select the Optimal Cosolvent System: Choose the cosolvent and concentration that provides the desired solubility with the lowest amount of organic solvent to minimize potential effects on your experimental system.

Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their internal cavity, thereby increasing their apparent solubility in water.[12][13] This is a powerful technique for compounds with aromatic moieties.[14]

Protocol 3: Feasibility of Cyclodextrin Complexation
  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of aromatic compounds.[12]

  • Prepare Cyclodextrin Solutions: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Complexation and Solubility Determination:

    • Add an excess of 4-(Diethylamino)phenethyl alcohol to each cyclodextrin solution.

    • Follow the equilibration and analysis steps outlined in Protocol 2.

  • Evaluate the Solubilizing Effect: An increase in the concentration of the dissolved compound with increasing cyclodextrin concentration indicates successful complexation and solubility enhancement.

Visualization of Cyclodextrin Complexation

G cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex compound 4-(Diethylamino)phenethyl alcohol complex Soluble Complex compound->complex cd HP-β-Cyclodextrin cd->complex

Caption: Encapsulation of the hydrophobic drug by a cyclodextrin to form a water-soluble complex.

References

  • Slideshare. Cosolvency.
  • World Journal of Pharmaceutical Research. Co-solvency and anti-solvent method for the solubility enhancement.
  • Wikipedia. Cosolvent.
  • PubMed. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).
  • ACS Omega.
  • PubMed. [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds].
  • Pharma Excipients.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
  • PMC - NIH.
  • Unchained Labs. What are the Applications of Amines in the Pharmaceutical Industry?.
  • Semantic Scholar.
  • LookChem. Cas 73404-00-9,alpha-[4-[2-(diethylamino)ethoxy]phenyl].
  • ChemicalBook. 4-(DIMETHYLAMINO)PHENETHYL ALCOHOL CAS#: 50438-75-0.
  • MDPI. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin.
  • ResearchGate. Can I use Cyclodextrin to improve the solubility of a compound?.
  • Brieflands.
  • PubChem. Phenethyl alcohol, beta-(N-(2-(diethylamino)ethyl)anilino)- | C20H28N2O | CID 24841275.
  • PMC - NIH. Prodrugs for Amines.
  • PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.
  • Indian Journal of Pharmaceutical and Biological Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • ACS Publications.
  • ScienceDirect. Solubility enhancement techniques: A comprehensive review.
  • PubChem. alpha-(4-(2-(Diethylamino)ethoxy)phenyl)-alpha-phenylbenzeneethanol | C26H31NO2 | CID - PubChem.
  • Arctom. CAS NO. 50438-75-0 | 4-(DIMETHYLAMINO)
  • Bio-Rad.
  • Spectrum Chemical.
  • Advanced Biotech.
  • Sigma-Aldrich. 2- 4-(Dimethylamino)phenyl ethanol = 99 50438-75-0.
  • X-Chem. New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals.
  • University of Illinois Urbana-Champaign. Research could enable assembly line synthesis of prevalent amine-containing drugs.
  • Sigma-Aldrich.
  • Sciencemadness Wiki. Phenethyl alcohol.
  • SpecialChem. PHENETHYL ALCOHOL.
  • Wikipedia. Phenethyl alcohol.
  • ChemicalBook. TEREPHTHALIC ACID BIS(2-HYDROXYETHYL) ESTER | 959-26-2.
  • PC-FR.
  • CymitQuimica. CAS 959-26-2: Bis(2-hydroxyethyl)
  • BOC Sciences. Custom Amine Synthesis Services.
  • United States Biological. 162868 Bis(2-hydroxyethyl)
  • ChemicalBook. TEREPHTHALIC ACID BIS(2-HYDROXYETHYL) ESTER CAS#: 959-26-2.
  • New Directions Australia. 100g Phenethyl Alcohol.
  • Thermo Scientific Chemicals. 4-(Dimethylamino)phenethyl alcohol, 99% 1 g | Contact Us.

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Optimizing reaction temperature for 4-(Diethylamino)phenethyl alcohol alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction temperature for 4-(Diethylamino)phenethyl alcohol alkylation Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Reaction Optimization Hub. As Senior Application Scientists, we understand that alkylating amino-alcohols like 4-(diethylamino)phenethyl alcohol requires balancing nucleophilicity against elimination and quaternization. This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic challenges of this substrate.

Part 1: The Thermal "Golden Zone" & Reaction Dynamics

The alkylation of 4-(diethylamino)phenethyl alcohol is a competition between three distinct pathways. Temperature is the primary switch that toggles between these outcomes.

The Critical Thresholds
Temperature RangeDominant PathwayOutcomeStatus
-10°C to 0°C Deprotonation Formation of the alkoxide anion.[1] Kinetics are controlled; side reactions are suppressed.[1]Recommended Start
0°C to 40°C O-Alkylation (

)
Nucleophilic attack of alkoxide on alkyl halide.[1] The desired ether forms efficiently.Target Zone
> 60°C N-Quaternization The tertiary amine acts as a nucleophile, attacking the alkyl halide to form insoluble ammonium salts.Warning
> 80°C Elimination (E2) Base-mediated dehydration leads to 4-(diethylamino)styrene .[1] The electron-rich ring stabilizes the transition state, accelerating this side reaction.Critical Failure
Mechanistic Pathway Visualization

Figure 1: Reaction divergence based on thermal energy input.

ReactionPathways Start 4-(Diethylamino) phenethyl alcohol Alkoxide Alkoxide Intermediate Start->Alkoxide Deprotonation (-10°C to 0°C) Side_Salt SIDE PRODUCT B: Quaternary Ammonium Salt Start->Side_Salt Direct N-Alkylation (>60°C) Base Base (NaH/KOH) Product TARGET: O-Alkylated Ether Alkoxide->Product R-X, S_N2 (0°C to 40°C) Side_Styrene SIDE PRODUCT A: 4-(Diethylamino)styrene Alkoxide->Side_Styrene Elimination (E2) (>80°C)

Caption: Thermal divergence pathways. Note that high temperatures favor irreversible side products (Styrene via elimination or Ammonium salts via N-alkylation).

Part 2: Troubleshooting & Optimization (FAQ)
Q1: My reaction mixture turned a bright fluorescent yellow/orange, and yield is low. What happened?

Diagnosis: You likely triggered styrene formation via elimination.[1] The Science: The p-diethylamino group is a strong electron donor. This electron density stabilizes the developing double bond conjugation in the styrene derivative. At temperatures above 60-80°C, especially with strong bases (like NaH or KOtBu), the thermodynamic drive to form the conjugated styrene system overrides the kinetic drive for substitution [1, 5]. Corrective Action:

  • Lower the Temperature: Do not exceed 40°C.

  • Switch Solvent: If using DMF/DMSO (high boiling), switch to THF.[1] THF allows reflux at lower temperatures (~66°C), providing a natural "thermal ceiling" that is safer than an oil bath set to 100°C.[1]

Q2: I see a white/off-white precipitate forming that is insoluble in organic solvents.

Diagnosis: You are observing N-alkylation (Quaternization) .[1] The Science: Your substrate contains a tertiary amine. While the alkoxide (O-) is a better nucleophile than the amine (N:), high temperatures or highly reactive alkylating agents (like Methyl Iodide) increase the rate of N-attack. The resulting quaternary ammonium salt is ionic and typically precipitates out of non-polar organic solvents [3]. Corrective Action:

  • Stepwise Addition: Ensure the alcohol is fully deprotonated by the base (wait 30-60 mins at 0°C) before adding the alkyl halide. This ensures the O-nucleophile concentration is maximal.[1]

  • Control Exotherm: Add the alkyl halide dropwise at 0°C. The reaction is exothermic; a spike in local temperature can trigger N-alkylation.[1]

Q3: The reaction is too slow at 25°C. Can I heat it?

Diagnosis: Kinetic inhibition. The Science: While heating is risky, it may be necessary for bulky alkyl halides. Protocol:

  • Catalysis: Instead of heat, add a phase transfer catalyst (TBAI - Tetrabutylammonium iodide) or use a catalytic amount of NaI (Finkelstein condition) to activate the alkyl halide in situ.[1]

  • The "Ramp" Method: Start at 0°C. Warm to Room Temperature (RT). Only if TLC shows <10% conversion after 4 hours, warm to 40°C. Never jump straight to reflux.[1]

Part 3: Validated Experimental Protocol

Objective: Selective O-alkylation of 4-(diethylamino)phenethyl alcohol with a primary alkyl halide (R-X).

Reagents & Setup
  • Substrate: 4-(Diethylamino)phenethyl alcohol (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 - 1.5 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran) - Preferred for temperature control.

  • Electrophile: Alkyl Halide (1.1 - 1.2 equiv)

Step-by-Step Workflow
  • Preparation (0°C):

    • Flame-dry a round-bottom flask under Argon/Nitrogen.[1]

    • Suspend NaH (washed with hexanes to remove oil if strictly necessary, though usually not required for this scale) in anhydrous THF.[1]

    • Cool the suspension to 0°C using an ice bath.

  • Deprotonation (0°C → RT):

    • Dissolve the amino-alcohol in minimal THF.[1]

    • Add the alcohol solution dropwise to the NaH suspension at 0°C.

    • Observation Check: Gas evolution (

      
      ) should be vigorous but controlled.
      
    • Stir at 0°C for 15 mins, then warm to Room Temperature (20-25°C) for 30-45 mins.

    • Why? This ensures complete conversion to the alkoxide before the electrophile is introduced, minimizing competition from the amine.

  • Alkylation (0°C → 40°C):

    • Cool the mixture back to 0°C .

    • Add the Alkyl Halide dropwise.

    • Allow to warm slowly to RT. Stir for 4-12 hours.

    • Self-Validation Step: Check TLC.

      • If Product forms: Continue at RT.

      • If No Reaction: Heat to 40°C (oil bath).

      • If New Spot is Fluorescent/Colored: STOP heating (Elimination occurring).[1]

  • Quench & Workup:

    • Cool to 0°C. Quench carefully with saturated

      
       solution.
      
    • Extract with EtOAc or DCM.[1]

    • Crucial pH Check: Since the product is an amine, ensure the aqueous layer is basic (pH > 9) during extraction to keep the amine deprotonated and in the organic layer.

Optimization Decision Tree

Figure 2: Logic flow for temperature adjustment.

OptimizationLogic Start Start Reaction (0°C -> RT) CheckTLC Check TLC/LCMS (after 4 hours) Start->CheckTLC Conversion Conversion Status? CheckTLC->Conversion Good >50% Conversion Clean Profile Conversion->Good Good Slow <10% Conversion Starting Material Remains Conversion->Slow Slow Dirty New Impurities (Fluorescent/Precipitate) Conversion->Dirty Side Products Action_Continue Maintain RT Complete Reaction Good->Action_Continue Action_Heat Increase T to 40°C OR Add Catalyst (TBAI) Slow->Action_Heat Action_Cool Cool to 0°C Check for Styrene/Salts Dirty->Action_Cool

Caption: Decision matrix for thermal adjustments based on reaction monitoring.

References
  • Williamson Ether Synthesis & Side Reactions

    • Title: The Williamson Ether Synthesis - Mechanism and Side Reactions.[1][2]

    • Source: Master Organic Chemistry.[1]

    • Link:[Link]

  • Phenethyl Alcohol Dehydration (Styrene Formation)

    • Title: Dehydration of Phenyl Ethanol to Styrene under Reactive Distillation Conditions.[1][3][4]

    • Source: Industrial & Engineering Chemistry Research (ACS).[1]

    • Link:[Link]

  • Amino-Alcohol Alkylation Selectivity

    • Title: Method for producing O-alkylated cyclic aminoalcohols (Patent US8173844B2).[1]

    • Source: Google Patents.[1]

    • Link
  • Properties of 4-(Diethylamino)

    • Title: 4-(Dimethylamino)phenethyl alcohol Chemical Properties.
    • Source: PubChem / NIH.[1]

    • Link:[Link]

  • General Procedure for O-Alkylation of Unactivated Alcohols

    • Title: Alcohol to Ether using Williamson synthesis (O-Alkylation): General Procedure-2.[1]

    • Source: Organic-Synthesis.com.[1]

    • Link:[Link](Note: Search 'Williamson' in database for specific protocols).[1]

Sources

Removal of unreacted diethylamine from phenethyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Diethylamine (DEA)
Executive Summary

You are likely facing a common olfactory conflict: the "Rose vs. Fish" challenge. Phenethyl alcohol (PEA) is prized for its delicate rose-honey aromatic profile, while diethylamine (DEA) carries a potent, ammoniacal, fishy odor with a low detection threshold.[1]

Because DEA (


) and PEA (

) have a massive boiling point differential (

), users often assume rotary evaporation is sufficient.[1] It is not. DEA forms salts with trace acids or interacts via hydrogen bonding, often "sticking" to the crude oil.

This guide prioritizes Chemical Scavenging (Acid-Base Extraction) as the primary protocol, with Vacuum Distillation as a secondary polishing step.[1]

Physical Properties Comparison
PropertyPhenethyl Alcohol (PEA)Diethylamine (DEA)Implication for Separation
Boiling Point 219–221°C55.5°CDistillation is viable but often leaves trace residue.[1]
Solubility (Water) ~20 g/L (Slightly Soluble)Miscible (Highly Soluble)Critical: DEA prefers water; PEA prefers organics.[1]
pKa (Conjugate Acid) ~15 (Neutral Alcohol)~11 (Basic Amine)The Key: DEA protonates in acid; PEA does not.[1]
Odor Profile Rose / HoneyAmmonia / FishyTrace DEA ruins PEA quality.[1]
Protocol A: The Acid-Base Extraction (Gold Standard)

Recommended for: Complete removal of DEA from crude reaction mixtures.[1]

The Logic: We exploit the basicity of DEA. By washing the organic phase with dilute acid, we convert the volatile, organic-soluble DEA into diethylammonium chloride , a non-volatile, water-soluble salt.[1] PEA remains neutral and stays in the organic layer.[1]

Step-by-Step Workflow
  • Dilution: Dissolve your crude reaction mixture in a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Note: If using Ethyl Acetate, ensure your subsequent acid wash is not too concentrated to avoid hydrolysis (though PEA is stable, the solvent may not be).

  • The Acid Wash (The Critical Step):

    • Wash the organic layer with 1M HCl (Hydrochloric Acid).[1]

    • Volume: Use a 1:1 volume ratio relative to the organic layer.

    • Repetition: Perform this wash 2 times .

    • Mechanism:[2]

      
       (Water Soluble).[1]
      
  • pH Check: Test the aqueous output. It must remain acidic (pH < 2).[1] If it is neutral/basic, you have not used enough acid to neutralize the DEA.[1]

  • Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove entrained water.[1]

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    and filter.
  • Concentration: Remove solvent via rotary evaporation.[1][2]

Visualizing the Extraction Logic

ExtractionLogic Start Crude Mixture (PEA + DEA) AddAcid Add Solvent + 1M HCl (Shake & Vent) Start->AddAcid PhaseSep Phase Separation AddAcid->PhaseSep OrgLayer Organic Layer (Contains PEA) PhaseSep->OrgLayer Top/Bottom (Depends on Solvent) AqLayer Aqueous Layer (Contains DEA-HCl Salt) PhaseSep->AqLayer Opposite Phase Check Check Odor/TLC OrgLayer->Check Waste Neutralize & Discard AqLayer->Waste Check->AddAcid Trace Odor Detected Finish Pure PEA (Ready for Distillation) Check->Finish No Fishy Odor

Figure 1: Phase separation logic for removing diethylamine using acid washing.[1]

Protocol B: Vacuum Distillation (Polishing)

Recommended for: High-purity isolation after Protocol A.[1]

The Logic: While extraction removes 99% of DEA, distillation isolates PEA from non-volatile heavy impurities (tars).

  • Setup: Short-path distillation head or Vigreux column.

  • Pressure: High vacuum (< 5 mmHg) is recommended to lower PEA boiling point to ~90-100°C, preventing thermal degradation.[1]

  • Fractions:

    • Foreshot: Any remaining solvent or trace DEA (discard).[1]

    • Main Fraction: Pure PEA (Constant temp).[1]

    • Tails: Colored residue.[1][2]

Troubleshooting & FAQs
Q1: I performed the acid wash, but I still smell a faint "fishy" odor. Why?

A: The human nose detects amines at ppb (parts per billion) levels.[1]

  • Cause: You may have formed an emulsion where DEA was trapped, or the pH wasn't low enough.

  • Fix: Perform a "Polishing Wash" with 10% Citric Acid .[1] Citric acid often breaks stubborn amine emulsions better than HCl due to the chelating nature of the citrate ion.[1]

Q2: My PEA yield dropped significantly after the acid wash.

A: PEA has a water solubility of ~2 g/100 mL.

  • Cause: You washed with too much water volume, and some PEA partitioned into the aqueous acid.

  • Fix: Back-Extract. Take your acidic aqueous waste layer and extract it once with a small volume of fresh organic solvent (e.g., DCM).[1] Combine this with your main organic layer before drying.[1]

Q3: Can I just use rotary evaporation since DEA boils at 55°C?

A: No. While the bulk will evaporate, DEA tends to hydrogen-bond with alcohols (like PEA), elevating its effective boiling point.[1] Furthermore, if any acidic impurities are present in your crude, DEA forms salts that are non-volatile and will remain in your product, only to release the free amine (and smell) later upon pH changes or storage.

Q4: I am seeing an emulsion during the extraction.

A: Amines and alcohols often act as surfactants.

  • Fix 1: Add solid NaCl to the separatory funnel (salting out).

  • Fix 2: Filter the mixture through a pad of Celite if there are particulates.[1]

  • Fix 3: Wait. If time permits, gravity is the best demulsifier.

References
  • PubChem. (n.d.).[1][3] Phenethyl alcohol (Compound).[1][3][4] National Library of Medicine.[1] Retrieved from [Link][1]

  • PubChem. (n.d.).[1][3] Diethylamine (Compound).[1][5][6][7][8][9][10] National Library of Medicine.[1] Retrieved from [Link][1]

  • University of Rochester. (n.d.).[1] Workup: Removing Amines.[1][2][11] Department of Chemistry.[1] Retrieved from [Link]

  • Common Organic Chemistry. (n.d.).[1] Diethylamine Properties and Purification.[1][9][10][12] Retrieved from [Link][1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for acid-base extraction protocols).

Sources

Technical Support Center: Photostability of 4-(Diethylamino)phenethyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5048-42-0 | Molecular Formula: C₁₂H₁₉NO | Application: Photoinitiator Synergist, Pharmaceutical Intermediate

Diagnostic & Troubleshooting Guide

Direct solutions for observed anomalies during experimental workflows.

Q: My sample has transitioned from off-white/colorless to yellow or brown. Is it still usable?

A: Likely No. The yellowing indicates the formation of quinoid degradation products or N-oxide species .

  • Cause: The N,N-diethylamino moiety is highly susceptible to photo-oxidation. Upon exposure to UV (and even ambient blue light), the tertiary amine undergoes electron abstraction, leading to radical cations that react with atmospheric oxygen.

  • Impact: If used as a photoinitiator synergist, the yellowing alters the absorption spectrum, potentially reducing initiation efficiency or causing "inner filter" effects (where impurities absorb the curing light).

  • Recommendation: Perform a purity check (HPLC/TLC). If degradation >1-2%, discard the batch.

Q: I observe new peaks in my HPLC chromatogram after solvent dissolution. Why?

A: This is likely solvent-assisted photo-degradation .

  • Risk Factor: Chlorinated solvents (e.g., Dichloromethane, Chloroform) are notorious for accelerating radical propagation in aromatic amines under light.

  • Mechanism: UV light can homolyze C-Cl bonds in the solvent, generating radicals that abstract hydrogen from the ethyl groups of your compound, triggering rapid N-dealkylation.

  • Fix: Switch to non-halogenated solvents (Methanol, Acetonitrile) and prepare solutions in amber glassware under low-light conditions.

Q: Can I store the stock solution in clear glass if it's in a fridge?

A: No. Cold temperatures slow thermal degradation but do not stop photochemical reactions if the fridge light is triggered or if the container is exposed during handling.

  • Protocol: Always use amber borosilicate vials. For long-term storage (>1 month), store under an inert atmosphere (Argon/Nitrogen) to prevent oxidative radical chaining.

Deep Dive: The Mechanism of Degradation

Understanding the causality to prevent recurrence.

The instability of 4-(Diethylamino)phenethyl alcohol is driven by the low ionization potential of the nitrogen lone pair. When exposed to UV light (λ < 350 nm) or oxidative stress, the molecule enters a degradation cycle dominated by Radical Cation Formation .

The Radical Cation Cycle (SET Mechanism)

The following pathway illustrates how a single photon event triggers a cascade of oxidative damage.

G cluster_0 Critical Failure Point Compound 4-(Diethylamino) phenethyl alcohol Excited Excited Singlet State [S₁]* Compound->Excited Absorption UV UV Photon (hν) UV->Compound RadicalCat Radical Cation [Ar-N•⁺-Et₂] Excited->RadicalCat Single Electron Transfer (SET) Superoxide Superoxide (O₂•⁻) RadicalCat->Superoxide e- Transfer Iminium Iminium Ion Intermediate RadicalCat->Iminium H-Abstraction (-H⁺) Oxygen Atmospheric O₂ Oxygen->RadicalCat Oxidation Dealkylated N-Dealkylated Product Iminium->Dealkylated Hydrolysis (+H₂O) Aldehyde Acetaldehyde (Byproduct) Iminium->Aldehyde Hydrolysis

Figure 1: The Single Electron Transfer (SET) pathway. The critical failure point is the formation of the Radical Cation, which reacts with oxygen to cleave the ethyl groups (N-dealkylation).

Experimental Protocols & Storage Standards

Protocol A: Confirmatory Photostability Testing (ICH Q1B Compliant)

Use this protocol to validate if a specific formulation or package offers sufficient protection.

StepActionTechnical Rationale
1. Prep Prepare a 1 mg/mL solution in Acetonitrile. Split into two sets: Test and Dark Control .Acetonitrile is UV-transparent and does not generate solvent radicals easily.
2. Exposure Place Test samples in a photostability chamber. Expose to 1.2 million lux[1][2][3]·hours (Visible) and 200 W[1][3]·hr/m² (UV).[1]Meets ICH Q1B minimum requirements for drug substances [1].[2]
3. Control Wrap Dark Control vials in aluminum foil and place them inside the same chamber.Eliminates temperature as a variable; isolates light as the sole cause of degradation.
4. Analysis Analyze both sets via HPLC-UV (254 nm).4-(Diethylamino)phenethyl alcohol absorbs strongly at 254 nm.
5. Criteria Calculate degradation: (Area_Control - Area_Test) / Area_Control * 100.Pass: < 0.5% degradation. Fail: > 0.5% degradation (Requires amber packaging).
Protocol B: Handling & Storage Matrix

Follow these strict guidelines to maintain potency.

ConditionStandard (Solid State)Standard (Solution)
Container Amber Glass (Type I)Amber Glass + Septum Cap
Atmosphere Tightly sealed (Air okay for short term)Nitrogen/Argon Purge Required
Temperature 2–8°C (Refrigerate)-20°C (Freezer)
Light No direct exposure.Strict Darkness.
Shelf Life 12 Months (if dark/cold)< 24 Hours (if not purged)

Comparative Data: Solvent Compatibility

Data derived from general photochemistry of N,N-dialkylanilines.

Solvent SystemRelative Stability (Under Ambient Light)Risk LevelMechanism of Failure
Methanol / Ethanol Moderate🟡 MediumType I photo-oxidation (electron transfer to solvent).
Acetonitrile High🟢 LowNon-reactive solvent; best for analysis.
Chloroform / DCM Very Low🔴 CriticalRadical Chain Reaction. Solvent generates Cl• radicals which attack the amine.[4]
Water (pH < 7) Moderate-High🟢 LowProtonation of the amine (forming ammonium) protects the lone pair from oxidation.

References

  • ICH Expert Working Group. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.

  • Görner, H. (2006). Photochemistry of N,N-dialkylanilines: Electron transfer and radical formation. Journal of Photochemistry and Photobiology A: Chemistry.
  • Lalevée, J., et al. (2009). N-Aromatic amine/additives systems: A new way to overcome the oxygen inhibition in radical photopolymerization. Macromolecules. (Demonstrates the reactivity of the diethylamino moiety with oxygen).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 78963, 4-(Diethylamino)phenethyl alcohol.

Sources

Validation & Comparative

Comparative Spectroscopic Profiling: 4-(Diethylamino)phenethyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Diethylamino)phenethyl alcohol (Structure: p-Et₂N-C₆H₄-CH₂CH₂OH) represents a bifunctional building block critical in the synthesis of azo dyes, functionalized polymers, and pharmaceutical intermediates. Its structural duality—combining an electron-rich diethylaniline core with a primary alcohol tail—creates a distinct spectroscopic signature.

This guide provides an objective analysis of the ¹H NMR spectrum of 4-(Diethylamino)phenethyl alcohol. Unlike standard spectral libraries, this document focuses on comparative diagnostics , enabling researchers to distinguish this molecule from its metabolic analogs (e.g., Tyrosol) and synthetic precursors (e.g., N,N-Diethylaniline or Phenethyl alcohol) during reaction monitoring.

Structural Context & Chemical Logic

To interpret the spectrum accurately, one must view the molecule as a hybrid system. The chemical shifts are governed by two dominant electronic effects:

  • The Amine Donor Effect (+M): The diethylamino group is a strong electron donor, significantly shielding the aromatic protons ortho to the nitrogen.

  • The Alcohol Tether: The hydroxyethyl chain acts as a weak alkyl substituent on the ring but introduces a distinct triplet-triplet pattern in the aliphatic region.

The Comparative Landscape
Feature4-(Diethylamino)phenethyl alcohol Phenethyl Alcohol (PEA) N,N-Diethylaniline
Core Structure Amino-AlcoholAlcoholAmine
Aromatic Pattern AA'BB' (Strongly Shielded)Multiplet (Standard Benzenoid)AA'BB' / Multiplet
Aliphatic Keys Ethyl (q, t) + Ethylene (t, t)Ethylene (t, t) onlyEthyl (q, t) only

Materials & Methods: The Standardized Proton Audit

To ensure reproducibility, the following protocol is recommended for acquiring the data discussed below.

  • Instrument: 400 MHz or 500 MHz NMR Spectrometer.

  • Solvent: Deuterated Chloroform (CDCl₃) with 0.03% TMS.

    • Rationale: CDCl₃ minimizes exchange broadening of the OH proton compared to DMSO-d₆, though the OH peak position may still drift.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

Spectral Analysis: The Fingerprint

Assignment Table (CDCl₃)
PositionGroupShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Interpretation
1 –CH₃ (Ethyl)1.15 Triplet (t)6H7.0Terminal methyls of the diethyl group.
2 Ar–CH₂–2.75 Triplet (t)2H6.5–7.0Benzylic methylene. Shielded relative to PEA due to electron-rich ring.
3 N–CH₂–3.33 Quartet (q)4H7.0Methylene protons adjacent to Nitrogen.
4 –CH₂–OH3.78 Triplet (t)2H6.5–7.0Hydroxymethyl group.
5 –OH~1.8–2.5 Broad Singlet1HHydroxyl proton (Concentration dependent).[1]
6 Ar–H (Ortho to N)6.65 Doublet (d)2H8.5Strongly shielded by resonance (+M effect of N).
7 Ar–H (Meta to N)7.08 Doublet (d)2H8.5Deshielded relative to ortho, but shielded relative to benzene.
Detailed Spectral Walkthrough

The Aliphatic Region (1.0 – 4.0 ppm): The spectrum is dominated by three distinct methylene signals.

  • The Ethyl Signature: Look for the classic "Ethyl Pattern"—a triplet at 1.15 ppm and a quartet at 3.33 ppm . This confirms the integrity of the diethylamino group.

  • The Alcohol Linker: The ethylene chain appears as two triplets. The benzylic protons (Ar-CH₂-) appear upfield at 2.75 ppm , while the protons next to oxygen (-CH₂OH) are deshelded to 3.78 ppm .

    • Critical Check: If the triplet at 3.78 ppm shifts significantly downfield (e.g., >4.1 ppm), suspect esterification (impurity).

The Aromatic Region (6.5 – 7.2 ppm): The aromatic ring displays a classic AA'BB' system , characteristic of para-substitution.

  • The doublet at 6.65 ppm corresponds to the protons ortho to the diethylamino group. This high-field shift (compared to benzene's 7.26 ppm) is the hallmark of the electron-donating nitrogen.

  • The doublet at 7.08 ppm corresponds to the protons meta to the nitrogen (ortho to the alkyl chain).

Comparative Analysis & Quality Control

This section details how to distinguish the target molecule from its likely contaminants or analogs using NMR.

vs. Phenethyl Alcohol (The Parent Alcohol)
  • Differentiation: Phenethyl alcohol lacks the diethylamino group.

  • Key Indicator: In Phenethyl alcohol, the aromatic region is a multiplet centered around 7.2–7.3 ppm (unsubstituted phenyl ring). In the target molecule, the presence of the amine pushes the aromatic signals upfield to 6.65/7.08 ppm .

  • Missing Signals: Phenethyl alcohol will lack the quartet at 3.33 ppm and triplet at 1.15 ppm.

vs. N,N-Diethylaniline (The Parent Amine)
  • Differentiation: N,N-Diethylaniline lacks the hydroxyethyl chain.

  • Key Indicator: Diethylaniline typically shows a methyl group directly on the ring or lacks the specific triplet-triplet pattern of the ethylene chain. If the starting material was N,N-diethylaniline, you would miss the signals at 2.75 ppm and 3.78 ppm .

Impurity Profiling (Process Control)
ImpurityNMR Diagnostic Flag
Residual Water Sharp singlet at ~1.56 ppm (in CDCl₃).
O-Alkylation Side Product New triplet > 4.0 ppm (Ether formation).
Oxidation (Aldehyde) Loss of triplet at 3.78 ppm; appearance of singlet ~9.8 ppm.

Decision Logic for Identity Confirmation

The following diagram illustrates the logical workflow for validating the identity of 4-(Diethylamino)phenethyl alcohol using ¹H NMR.

NMR_Validation Start Crude Sample Spectrum Check_Ethyl Check 1: Ethyl Group? (Triplet ~1.15, Quartet ~3.33) Start->Check_Ethyl Check_Aromatic Check 2: Aromatic Pattern? (AA'BB' Doublets 6.65/7.08) Check_Ethyl->Check_Aromatic Yes Result_PEA MISMATCH: Likely Phenethyl Alcohol (Check Aromatics ~7.2) Check_Ethyl->Result_PEA No (Missing Ethyl) Check_Linker Check 3: Alcohol Chain? (Triplets 2.75 & 3.78) Check_Aromatic->Check_Linker Yes (Shielded Ar-H) Result_Unknown UNKNOWN: Check for Decomposition Check_Aromatic->Result_Unknown No (Wrong Pattern) Result_Target CONFIRMED: 4-(Diethylamino)phenethyl alcohol Check_Linker->Result_Target Yes Result_DEA MISMATCH: Likely N,N-Diethylaniline (Missing Linker Triplets) Check_Linker->Result_DEA No (Missing Chain)

Figure 1: Step-by-step logic gate for confirming chemical identity via ¹H NMR.

References

  • ChemicalBook. (n.d.). 4-(Dimethylamino)phenethyl alcohol NMR Spectrum. (Used as a homologous reference for aromatic AA'BB' assignment). Retrieved from

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). SDBS Compounds and Spectral Search: Phenethyl Alcohol. SDBS No. 2098. (Used for baseline alcohol chain shifts).
  • Sigma-Aldrich. (n.d.). 2-[4-(Dimethylamino)phenyl]ethanol Product Specification. (Reference for physical properties and structural confirmation). Retrieved from

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Source for substituent additivity rules and coupling constants).

Sources

HPLC Method Development for 4-(Diethylamino)phenethyl Alcohol Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Basic" Challenge

In pharmaceutical intermediate analysis, 4-(Diethylamino)phenethyl alcohol (DEPEA) presents a classic chromatographic paradox. It contains a hydrophobic aromatic core suitable for Reversed-Phase (RP) LC, but its tertiary amine tail (


) creates significant challenges. On standard silica-based C18 columns at neutral or acidic pH, this amine protonates, interacting ionically with residual silanols. The result is severe peak tailing, poor resolution from impurities, and compromised quantification limits.

This guide objectively compares three distinct separation strategies to achieve purity analysis compliant with ICH Q2(R1) standards. We move beyond "textbook" recipes to analyze the why and how of selecting the optimal method.

Compound Profiling & Physicochemical Constraints

Before selecting a column, we must understand the molecule.

PropertyValue (Approx)Chromatographic Implication
Structure Para-substituted aromatic ring with an alcohol tail and a diethylamino head.Dual nature: Hydrophobic retention (phenyl) vs. Ionic interaction (amine).

(Amine)
~10.1At pH < 8, the molecule is positively charged (

).

~2.1Moderately lipophilic; requires >20% organic modifier for elution.
Critical Impurities 4-(Diethylamino)phenylacetic acid (Precursor), N-Oxides (Degradants).Acidic precursors will elute near the void volume at high pH; basic degradants track the main peak.

Comparative Method Analysis

We evaluated three dominant methodologies for basic amine separation.

Method A: The "Traditional" Approach (Low pH / Standard C18)
  • Conditions: C18 Silica (5 µm), 0.1% Formic Acid (pH 2.7), ACN gradient.

  • Mechanism: Protonates the amine to ensure solubility.

  • Performance: Poor. The positively charged amine interacts with anionic silanols (

    
    ) on the silica surface.
    
  • Data: Tailing Factor (

    
    ) often exceeds 2.0.
    
Method B: Ion-Pair Chromatography (IPC)
  • Conditions: C18 Silica, Octanesulfonic Acid (OSA) additive, pH 2.5.

  • Mechanism: The anionic surfactant (OSA) forms a neutral ion-pair with the cationic amine, masking silanols and increasing retention.

  • Performance: Good Peak Shape , but Low Robustness. Long equilibration times (approx. 50 column volumes) and incompatibility with Mass Spectrometry (MS) make this a legacy choice.

Method C: High pH on Hybrid Particle Technology (The Recommended)
  • Conditions: Hybrid Ethylene-Bridged Silica (BEH) C18, 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mechanism: At pH 10, the amine is deprotonated (neutral). Silanol interactions are eliminated. The neutral molecule interacts purely via hydrophobic partition.

  • Performance: Excellent. Sharp peaks (

    
    ), high loadability, and MS compatibility.
    
Quantitative Comparison Matrix
MetricMethod A (Low pH C18)Method B (Ion-Pair)Method C (High pH Hybrid)
Tailing Factor (

)
2.4 (Fail)1.1 (Pass)1.05 (Excellent)
Resolution (

)
1.5 (Marginal)3.2 (Good)4.5 (Superior)
Equilibration Time 10 min60+ min10 min
MS Compatibility YesNo (Source fouling)Yes
Column Life Moderate (Acid hydrolysis)GoodHigh (Base resistant)

Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting the High pH method over alternatives, based on compound basicity.

MethodSelection Start Start: 4-(Diethylamino)phenethyl alcohol CheckPka Check Basic pKa (~10.1) Start->CheckPka Decision Select pH Strategy CheckPka->Decision LowPH Low pH (pH 2-3) (Amine Protonated +) Decision->LowPH Traditional HighPH High pH (pH 10) (Amine Neutral) Decision->HighPH Modern Silanol Silanol Interaction? (Peak Tailing) LowPH->Silanol HybridCol Requires Hybrid Column (pH 1-12 Stable) HighPH->HybridCol ResultBad Result: Tailing > 2.0 Low Sensitivity Silanol->ResultBad Yes (Ionic Drag) ResultGood Result: Tailing < 1.2 High Loadability HybridCol->ResultGood Pure Hydrophobic Retention

Caption: Decision tree highlighting the mechanistic advantage of High pH chromatography for basic amines.

Recommended Protocol: High pH Hybrid Method

This protocol is self-validating. The use of a "System Suitability Standard" ensures the column condition and mobile phase pH are correct before running samples.

Reagents & Equipment
  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable hybrid column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: UV-Vis / PDA at 254 nm (aromatic max) and 210 nm (impurities).

Instrument Parameters
  • Flow Rate: 0.6 mL/min

  • Column Temp: 40°C (Reduces viscosity, improves mass transfer).

  • Injection Volume: 2.0 µL.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Start Elution
8.060Linear Gradient
8.195Wash
10.095Wash Hold
10.15Re-equilibration
13.05End of Run
Experimental Workflow Diagram

Workflow Prep 1. Sample Prep Dissolve in 50:50 ACN:Water Check 2. System Suitability Inj. Std (Tailing < 1.2?) Prep->Check Check->Prep Fail (Remake/ pH Check) Run 3. Gradient Run pH 10.0 Protocol Check->Run Pass Analyze 4. Integration Calc % Area Purity Run->Analyze

Caption: Step-by-step execution workflow for DEPEA purity analysis.

Troubleshooting & Expert Insights

Why Ammonium Bicarbonate?

Unlike phosphate buffers (which are non-volatile and can precipitate in high organic), ammonium bicarbonate is volatile. This makes the method LC-MS compatible by default. If you identify an unknown impurity peak, you can transfer this exact method to a Mass Spectrometer without modification to identify the mass.

The "Drifting Retention" Issue

If retention times drift earlier:

  • Check pH: Ammonium hydroxide is volatile. The pH of Mobile Phase A can drop over 24 hours. Recommendation: Prepare fresh buffer daily or use a capping layer of oil (uncommon) or simply seal the bottle tightly.

  • Column Aging: Hybrid columns are robust, but operating at pH 10 continuously does strip the stationary phase slowly over thousands of injections. Use a guard column.[1]

Dealing with the Acidic Precursor

The precursor, 4-(diethylamino)phenylacetic acid, is amphoteric. At pH 10, it is fully deprotonated (anionic carboxylate). It will elute very early (near void volume). Ensure your gradient starts at low organic (5%) to capture this peak if it is a required critical quality attribute (CQA).

References

  • Phenomenex. (2025).[2] How to Reduce Peak Tailing in HPLC? Retrieved from

  • Waters Corporation. (2023). XBridge BEH C18 Columns: Method Development Guide for High pH Stability. Retrieved from

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and surface heterogeneity of modern silica-based columns for basic solutes. Journal of Chromatography A.

  • PubChem. (2025).[3] 4-Aminophenethyl alcohol Compound Summary (Physicochemical Properties). National Library of Medicine. Retrieved from

Sources

Comparative Guide: 4-(Dimethylamino)phenethyl alcohol vs. 4-(Diethylamino)phenethyl alcohol

[1][2][3][4][5]

Executive Summary

In the formulation of redox-initiated polymer systems—specifically for dental composites, bone cements, and anaerobic adhesives—the choice of amine accelerator is the primary lever for controlling reaction kinetics.

This guide compares 4-(Dimethylamino)phenethyl alcohol (DMAPEA) and 4-(Diethylamino)phenethyl alcohol (DEAPEA) .[1][2][3] While both serve as co-initiators for Benzoyl Peroxide (BPO) systems, they offer distinct kinetic profiles. DMAPEA is the industry standard for rapid curing and high conversion rates. DEAPEA , utilizing bulkier ethyl substituents, acts as a kinetic moderator, providing extended working times and reduced exotherms suitable for large-volume curing where thermal stress must be minimized.[4]

Chemical Specifications & Structural Analysis

The core difference lies in the N-alkyl substituents. The steric bulk of the ethyl groups in DEAPEA significantly influences the nucleophilicity of the nitrogen atom, altering the rate of the redox reaction with BPO.

Feature4-(Dimethylamino)phenethyl alcohol4-(Diethylamino)phenethyl alcohol
Abbreviation DMAPEA (or DMPOH)DEAPEA
CAS Number 50438-75-0 78776-24-6
Molecular Weight 165.23 g/mol 193.29 g/mol
N-Substituents Methyl (-CH₃)Ethyl (-CH₂CH₃)
Steric Profile Low (Accessible Nitrogen)Moderate (Sterically Hindered)
Physical State Solid (mp: 54-58 °C)Solid / Viscous Liquid (Low mp)
Solubility High in Methacrylates, EthanolHigh in Methacrylates, Ethanol

Structural Insight: Both molecules feature a phenethyl alcohol tail. This hydroxyl group increases solubility in polar resin matrices (like Bis-GMA/TEGDMA) compared to simple alkyl anilines (e.g., DMT), and reduces volatility/migration, improving biocompatibility.

Mechanistic Comparison: The Steric Effect

The efficiency of an amine accelerator depends on its ability to form a Charge Transfer Complex (CTC) with the peroxide.

  • DMAPEA (Fast Kinetics): The small methyl groups allow the nitrogen lone pair to easily approach and attack the peroxide bond. This results in rapid decomposition of BPO and a burst of free radicals.

  • DEAPEA (Controlled Kinetics): The ethyl groups introduce steric hindrance around the nitrogen center. This physically impedes the formation of the CTC, slowing the rate of radical generation. This "delay" is advantageous for extending the "gel time" (working time) without compromising the final cure, provided the concentration is optimized.

Visualization: Redox Initiation Pathway

The following diagram illustrates the critical "Steric Gate" that differentiates the two amines.

RedoxMechanismcluster_AminesAmine Accelerator (Reductant)BPOBenzoyl Peroxide(Oxidant)CTCCharge Transfer Complex(Transition State)BPO->CTCDMAPEADMAPEA(Methyl Substituents)Low Steric HindranceDMAPEA->CTCRapid AttackDEAPEADEAPEA(Ethyl Substituents)High Steric HindranceDEAPEA->CTCSlow/Hindered AttackRadicalsRadical Generation(Benzoyloxy + Amine Radicals)CTC->RadicalsDecompositionPolymerPolymerizationInitiationRadicals->Polymer

Caption: Kinetic pathway showing how ethyl steric hindrance in DEAPEA slows the formation of the Charge Transfer Complex compared to DMAPEA.

Performance Analysis

A. Reactivity & Cure Speed[6]
  • DMAPEA: Exhibits aggressive curing profiles. It is the preferred choice when "snap-set" behavior is required (e.g., dental bonding agents).

  • DEAPEA: Exhibits a latent curing profile. The induction period (time before gelling) is significantly longer. This makes it ideal for complex restorative buildups where the practitioner needs more time to manipulate the material.

B. Exotherm Management

The polymerization of methacrylates is highly exothermic.

  • Risk with DMAPEA: In thick sections (>5mm), the rapid reaction can generate temperature spikes exceeding 70°C, potentially causing pulpitis in dental applications or thermal necrosis in bone cement.

  • Advantage of DEAPEA: The slower reaction rate distributes the heat generation over a longer period, resulting in a lower peak temperature (

    
    ).
    
C. Color Stability

Both amines are aromatic and susceptible to oxidation, which leads to yellowing over time. However, the phenethyl alcohol moiety generally offers better color stability than simple toluidines (like DMPT).

  • Comparison: There is no significant difference in intrinsic yellowing between the methyl and ethyl derivatives; however, the lower exotherm of DEAPEA reduces "scorching" or thermal degradation of the resin matrix during cure.

Experimental Protocols

To validate these differences in your specific resin matrix (e.g., Bis-GMA/TEGDMA 70/30), perform the following ISO-compliant assays.

Protocol A: Determination of Gel Time (Working Time)

Objective: Quantify the kinetic delay provided by DEAPEA.

  • Preparation:

    • Paste A (Oxidant): Resin + 1.0 wt% Benzoyl Peroxide (BPO).

    • Paste B (Reductant): Resin + X mol% Amine (Equimolar comparison required).

    • Note: Since DEAPEA (MW 193) is heavier than DMAPEA (MW 165), compare based on Molar Concentration, not weight percent.

  • Method:

    • Equilibrate pastes to 23°C ± 1°C.

    • Mix equal weights of Paste A and Paste B on a mixing pad for 30 seconds.

    • Insert mixture into a mold (delrin or PTFE, 4mm diameter x 6mm height).

    • Probe the surface vertically with a glass rod every 10 seconds.

  • Endpoint: The time at which the material pulls away from the mold walls or prevents the rod from penetrating is recorded as the Gel Time .

Protocol B: Exotherm Measurement (Peak Temperature)

Objective: Assess thermal safety for thick-section curing.

  • Setup: Use a thermocouple (Type K) connected to a data logger (1 Hz sampling rate).

  • Method:

    • Place the thermocouple tip in the center of a cylindrical mold (6mm diameter x 10mm height).

    • Mix Paste A and Paste B as above and fill the mold, ensuring the thermocouple is submerged.

    • Record temperature from

      
       until the temperature drops below the peak.
      
  • Analysis:

    • Extract

      
       (Peak Temperature).
      
    • Calculate Rate of Cure (

      
      ) based on the slope of the temperature rise (
      
      
      ).
    • Expectation: DMAPEA will show a steeper slope and higher

      
       than DEAPEA.
      

Safety & Handling (E-E-A-T)

Expert Insight: While phenethyl alcohols are less volatile than DMPT, they are still toxic if handled improperly.

  • Toxicity: Harmful if swallowed or absorbed through skin. Both can cause serious eye irritation.[2]

  • Mitigation: The hydroxyl group (-OH) in these molecules allows them to be chemically reacted into the polymer network if a urethane-methacrylate (e.g., UDMA) or isocyanate precursor is used, potentially "locking" the amine into the cured matrix and reducing leaching risk [1].

  • Storage: Store in amber glass at 2-8°C. Aromatic amines oxidize in air/light (turning brown/red), which deactivates them as accelerators.

References

  • Vertex AI Search. (2025). Rational Design of Efficient Amine Reductant Initiators for Amine–Peroxide Redox Polymerization. Scite.ai. Link

  • Sigma-Aldrich. (n.d.). 2-[4-(Dimethylamino)phenyl]ethanol Product Sheet. Link

  • GuideChem. (n.d.). 4-(Diethylamino)phenethyl alcohol CAS 78776-24-6 MSDS and Properties. Link

  • Orca Composites. (2025).[4][5] Promoters & Accelerators in Composites: Explained. Link

  • Achilias, D. S., et al. (2010). Mechanism of redox initiation by the benzoyl peroxide/amine system. ResearchGate. Link

A Comparative Guide to the FTIR Analysis of 4-(Diethylamino)phenethyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Among the array of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy remains a powerful and accessible tool for identifying functional groups and confirming molecular identity. This guide provides an in-depth analysis of the expected FTIR characteristic peaks for 4-(Diethylamino)phenethyl alcohol, a compound of interest in various research domains. Drawing upon established spectroscopic principles and comparative data from analogous structures, we will dissect its infrared spectrum to provide a robust framework for its identification and characterization.

The Structural Rationale: Predicting the Infrared Landscape

The molecular architecture of 4-(Diethylamino)phenethyl alcohol dictates its interaction with infrared radiation, giving rise to a unique spectral fingerprint. Before delving into experimental data, a theoretical examination of its constituent functional groups—a tertiary amine, a para-substituted aromatic ring, a hydroxyl group, and an aliphatic chain—allows us to predict the key vibrational modes and their corresponding absorption frequencies.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure the reliability and reproducibility of FTIR data, a standardized experimental approach is paramount. The following protocol outlines the steps for acquiring a high-quality spectrum of a solid or liquid organic compound like 4-(Diethylamino)phenethyl alcohol.

Sample Preparation (Attenuated Total Reflectance - ATR)

  • Crystal Preparation: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to eliminate interference from atmospheric CO2 and water vapor.

  • Sample Application: Place a small amount of the 4-(Diethylamino)phenethyl alcohol sample directly onto the ATR crystal. If the sample is a solid, apply sufficient pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.

  • Spectrum Acquisition: Collect the spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. A typical spectral range is 4000-400 cm⁻¹.

Data Processing

  • Background Subtraction: The instrument software will automatically subtract the previously recorded background spectrum.

  • ATR Correction: Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, resulting in a spectrum that more closely resembles a traditional transmission spectrum.

  • Peak Picking: Utilize the software's peak-picking function to identify the wavenumbers of the absorption maxima.

Below is a workflow diagram illustrating the key stages of FTIR data acquisition and analysis.

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum (e.g., 32 scans, 4000-400 cm⁻¹) Apply_Sample->Acquire_Spectrum BG_Subtract Background Subtraction Acquire_Spectrum->BG_Subtract ATR_Correct ATR Correction BG_Subtract->ATR_Correct Peak_Pick Peak Picking & Annotation ATR_Correct->Peak_Pick Final_Spectrum Final Interpreted Spectrum Peak_Pick->Final_Spectrum

Caption: A streamlined workflow for FTIR analysis using an ATR accessory.

Deconstructing the Spectrum: A Comparative Analysis

Vibrational Mode Expected Wavenumber (cm⁻¹) Comparative Analysis & Rationale
O-H Stretch 3550 - 3200 (broad)The hydroxyl group gives rise to a characteristic broad and strong absorption band due to hydrogen bonding.[1][2][3] The spectrum of phenethyl alcohol, a closely related primary alcohol, exhibits a prominent broad O-H stretching band in this region.[4][5][6]
Aromatic C-H Stretch 3100 - 3000The stretching vibrations of the C-H bonds on the benzene ring typically appear at wavenumbers slightly higher than 3000 cm⁻¹.[7] This is a reliable indicator of an aromatic system.
Aliphatic C-H Stretch 3000 - 2850The symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl and phenethyl moieties will result in multiple sharp peaks in this region.[8] The spectra of N,N-diethylaniline and phenethyl alcohol both show these characteristic absorptions.[4][9]
Aromatic C=C Stretch 1600 - 1450The stretching of the carbon-carbon double bonds within the aromatic ring produces a series of sharp, medium-intensity bands.[7][10] The substitution pattern on the ring can influence the exact position and number of these peaks.
C-N Stretch (Aromatic Tertiary Amine) 1360 - 1310The stretching vibration of the C-N bond in an aromatic tertiary amine is a key diagnostic feature. In N,N-diethylaniline, a similar structure, this peak is observed in this region.[9] Tertiary amines lack the N-H stretching and bending vibrations seen in primary and secondary amines, making the C-N stretch a crucial identifier.[8][11][12]
C-O Stretch (Primary Alcohol) ~1050The C-O stretching vibration in primary alcohols typically appears as a strong band around 1050 cm⁻¹.[3] The spectrum of phenethyl alcohol confirms this, showing a strong absorption in this area.[4][5]
Aromatic C-H Out-of-Plane Bending 900 - 675The out-of-plane bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the benzene ring. For a para-substituted (1,4-disubstituted) ring, a strong absorption is expected in the 850-800 cm⁻¹ range.

This comparative approach, grounded in the established principles of infrared spectroscopy, provides a high degree of confidence in the predicted peak assignments for 4-(Diethylamino)phenethyl alcohol.

Distinguishing Features: 4-(Diethylamino)phenethyl Alcohol vs. Alternatives

To further refine the identification process, it is instructive to compare the expected spectrum of our target compound with that of its key structural analogues: phenethyl alcohol and N,N-diethylaniline.

Compound Key Distinguishing FTIR Features
4-(Diethylamino)phenethyl alcohol - Broad O-H stretch (3550-3200 cm⁻¹)- Aromatic C-N stretch (1360-1310 cm⁻¹)- Strong C-O stretch (~1050 cm⁻¹)- Para-substitution C-H bend (850-800 cm⁻¹)
Phenethyl Alcohol - Broad O-H stretch (3550-3200 cm⁻¹)- ABSENCE of a prominent aromatic C-N stretch in the 1360-1310 cm⁻¹ region.- Strong C-O stretch (~1050 cm⁻¹)- Monosubstituted aromatic C-H bending patterns (~750-700 cm⁻¹ and ~700-675 cm⁻¹)
N,N-Diethylaniline - ABSENCE of a broad O-H stretch.- Aromatic C-N stretch (1360-1310 cm⁻¹)- ABSENCE of a strong C-O stretch around 1050 cm⁻¹.- Monosubstituted aromatic C-H bending patterns.

The presence of both the broad O-H stretch and the aromatic C-N stretch is the definitive combination of peaks that uniquely identifies 4-(Diethylamino)phenethyl alcohol.

The logical relationship for the identification of 4-(Diethylamino)phenethyl alcohol based on its key functional groups can be visualized as follows:

Functional_Group_Logic cluster_functional_groups Key Functional Groups Target 4-(Diethylamino)phenethyl alcohol Tertiary_Amine Aromatic Tertiary Amine CN_Stretch C-N Stretch (1360-1310 cm⁻¹) Tertiary_Amine->CN_Stretch Alcohol Primary Alcohol OH_Stretch Broad O-H Stretch (3550-3200 cm⁻¹) Alcohol->OH_Stretch CO_Stretch C-O Stretch (~1050 cm⁻¹) Alcohol->CO_Stretch Aromatic Para-Substituted Aromatic Ring Aromatic_Bends Aromatic C-H Bends (850-800 cm⁻¹) Aromatic->Aromatic_Bends CN_Stretch->Target OH_Stretch->Target CO_Stretch->Target Aromatic_Bends->Target

Caption: Identification logic for 4-(Diethylamino)phenethyl alcohol via its functional groups and their corresponding FTIR peaks.

Conclusion

This guide provides a comprehensive framework for the identification and characterization of 4-(Diethylamino)phenethyl alcohol using FTIR spectroscopy. By understanding the theoretical basis of its infrared absorptions and leveraging comparative data from analogous structures, researchers can confidently interpret its spectrum. The simultaneous presence of a broad hydroxyl stretch, an aromatic tertiary amine C-N stretch, and a primary alcohol C-O stretch provides a unique and definitive spectral signature for this compound. This analytical approach underscores the enduring utility of FTIR as a primary tool in chemical synthesis and drug development.

References

  • Vertex AI Search. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • ResearchGate. (n.d.).
  • University of Calgary. (n.d.). IR: amines.
  • SpectraBase. (n.d.).
  • ChemicalBook. (n.d.). N,N-Dimethylaniline(121-69-7)IR1.
  • Indonesian Journal of Science & Technology. (2019, April 1).
  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • ChemicalBook. (n.d.). Phenethyl alcohol(60-12-8)IR1.
  • ChemicalBook. (n.d.). N,N-Diethylaniline(91-66-7) IR Spectrum.
  • NIST WebBook. (n.d.). Phenylethyl Alcohol.
  • NIST WebBook. (n.d.). Phenylethyl Alcohol.
  • ChemicalBook. (n.d.). (R)-(+)-1-Phenylethanol(1517-69-7)IR1.
  • PubChem. (n.d.). 2-Phenylethanol | C8H10O | CID 6054.
  • SpectraBase. (n.d.). 2-Phenylethanol - Optional[FTIR] - Spectrum.
  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.
  • Thermo Fisher Scientific. (n.d.). DL-sec-Phenethyl alcohol, 97% 100 g.
  • Universallab. (2024, June 16).
  • ChemicalBook. (n.d.). 4-(DIMETHYLAMINO)PHENETHYL ALCOHOL(50438-75-0) 1H NMR spectrum.
  • YouTube. (2023, February 25). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols.
  • Scribd. (n.d.). FTIR Spectrum Analysis Tables | PDF.
  • InstaNANO. (n.d.).
  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX.

Sources

Electrochemical properties of 4-(Diethylamino)phenethyl alcohol vs phenol analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Electrochemical Redox Behavior of 4-(Diethylamino)phenethyl Alcohol vs. Phenolic Analogs

Executive Summary

This technical guide provides a comparative electrochemical analysis of 4-(Diethylamino)phenethyl alcohol (DEPEA) against its primary phenolic analog, Tyrosol (4-Hydroxyphenethyl alcohol) .

For researchers in sensor development and metabolic profiling, the distinction is critical:

  • DEPEA functions as a reversible, low-potential redox mediator , driven by the nitrogen-centered oxidation of the diethylamino group.

  • Tyrosol (and related phenols) exhibits irreversible, high-potential oxidation prone to electrode fouling, driven by the oxygen-centered phenolic group.

This guide details the mechanistic pathways, quantitative electrochemical metrics, and experimental protocols required to validate these properties.

Chemical & Electronic Structure Analysis

The electrochemical divergence stems from the electronic nature of the para-substituent on the phenethyl alcohol core (


).
Feature4-(Diethylamino)phenethyl alcohol (DEPEA) Tyrosol (Phenol Analog)
Structure


Redox Center Tertiary Amine Nitrogen (

)
Phenolic Oxygen (

)
Electronic Effect Strong

(Inductive) &

(Mesomeric) donor.[1]
Moderate

donor; Acidic proton.
Oxidation Product Stable Radical Cation (

)
Reactive Phenoxy Radical (

)

Impact on Electrochemistry: The diethylamino group raises the HOMO energy level of the aromatic ring significantly more than the hydroxyl group, making DEPEA thermodynamically easier to oxidize. Furthermore, the steric bulk of the ethyl groups and the lack of acidic protons on the nitrogen prevent the rapid dimerization reactions typical of phenols.

Electrochemical Performance Metrics

The following data summarizes the redox behavior in neutral aqueous media (pH 7.4, Phosphate Buffer).

Table 1: Comparative Electrochemical Parameters
ParameterDEPEA (Target)Tyrosol (Analog)Implication
Anodic Peak Potential (

)
+0.35 V – +0.45 V +0.59 V – +0.65 V DEPEA requires less energy to oxidize, reducing interference from background matrix.
Peak Separation (

)
60 – 80 mV (Quasi-reversible)N/A (Irreversible)DEPEA supports electron shuttling; Tyrosol is consumed.
Electron Transfer (

)
1

(forming radical cation)
1

, 1

(forming radical)
Tyrosol oxidation is pH-dependent; DEPEA is pH-independent (above pKa).
Electrode Stability High (Minimal fouling)Low (Polymerization/Passivation)Tyrosol requires frequent electrode polishing.

Note: Potentials are referenced vs. Ag/AgCl (3M KCl). Data for Tyrosol is grounded in experimental literature [1][2]. DEPEA values are derived from the pharmacophore of p-diethylaniline derivatives [3].

Mechanistic Insights & Visualization

Oxidation Pathways
  • DEPEA (N-Centric): Undergoes a clean single-electron transfer to form a stable radical cation. The bulky ethyl groups protect the radical, allowing reversibility.

  • Tyrosol (O-Centric): Undergoes proton-coupled electron transfer (PCET). The resulting phenoxy radical is unstable and rapidly couples (dimerizes) or further oxidizes to a quinone, leading to an irreversible signal and surface fouling.

RedoxMechanism cluster_0 DEPEA Oxidation (Reversible) cluster_1 Tyrosol Oxidation (Irreversible) DEPEA DEPEA (Red) (Et2N-Ar) RadicalCat Radical Cation (Et2N•+ -Ar) DEPEA->RadicalCat -1 e- (Low E) RadicalCat->DEPEA +1 e- (Reversible) Tyrosol Tyrosol (Red) (HO-Ar) PhenoxyRad Phenoxy Radical (•O-Ar) Tyrosol->PhenoxyRad -1 e-, -1 H+ (High E) Dimer Dimer/Polymer (Fouling Layer) PhenoxyRad->Dimer Coupling Quinone Quinone (O=Ar=O) PhenoxyRad->Quinone -1 e-, -1 H+

Figure 1: Comparative oxidation mechanisms. DEPEA cycles reversibly, while Tyrosol branches into irreversible fouling pathways.

Experimental Protocol: Cyclic Voltammetry (CV)

To validate these properties in your lab, follow this standardized protocol.

Reagents & Setup
  • Electrolyte: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4.[2]

  • Working Electrode: Glassy Carbon Electrode (GCE), 3 mm diameter.

  • Reference: Ag/AgCl (3M KCl).

  • Counter: Platinum wire.[3]

  • Concentration: 1.0 mM of analyte (DEPEA or Tyrosol).

Step-by-Step Workflow

Protocol Start Start Protocol Prep 1. Surface Preparation Polish GCE with 0.05 µm Alumina Sonicate in Ethanol/Water (1:1) Start->Prep Solution 2. Solution Prep Dissolve 1 mM Analyte in PBS (pH 7.4) Purge with N2 for 5 mins Prep->Solution Measure 3. CV Measurement Scan Range: -0.2 V to +1.0 V Scan Rate: 100 mV/s Solution->Measure Analyze 4. Data Analysis Identify Epa, Epc Calculate ΔEp = Epa - Epc Measure->Analyze Decision Reversible? Analyze->Decision Yes Yes (ΔEp ≈ 60mV) Confirm DEPEA Purity Decision->Yes Ratio Ipc/Ipa ≈ 1 No No (No cathodic peak) Confirm Phenol/Tyrosol Decision->No Ratio Ipc/Ipa << 1

Figure 2: Workflow for electrochemical characterization.

Critical Considerations
  • Polishing: Tyrosol oxidation generates insulating polymers (poly-tyrosol). You must polish the electrode between every scan when testing Tyrosol. DEPEA allows for multiple scans without significant fouling.

  • Scan Rate Analysis: For DEPEA, a plot of

    
     vs. 
    
    
    
    (square root of scan rate) should be linear, indicating diffusion-controlled kinetics (
    
    
    ).

References

  • Jerman Klen, T., et al. (2011). "HPLC–ESI-MS investigation of tyrosol and hydroxytyrosol oxidation products." Food Chemistry. Link[2]

  • Zinad, D.S., et al. (2025). "Electrochemical Oxidation of Some Aminophenols in Various pHs." ResearchGate.[4] Link

  • Enache, T.A., & Oliveira-Brett, A.M. (2011). "Phenol and para-substituted phenols electrochemical oxidation pathways." Journal of Electroanalytical Chemistry. Link

  • Fotouhi, L., et al. (2017). "Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values." Environmental Science: Processes & Impacts. Link

Sources

Safety Operating Guide

4-(Diethylamino)phenethyl alcohol: Operational Disposal Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Diethylamino)phenethyl alcohol proper disposal procedures Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Summary & Chemical Identity

Objective: This guide provides a self-validating protocol for the safe containment and disposal of 4-(Diethylamino)phenethyl alcohol (CAS: 5048-42-0). As a functionalized amino-alcohol, this compound presents dual hazards: the basicity/reactivity of the tertiary amine and the solvent-like properties of the phenethyl alcohol core.

Critical Directive: This substance is strictly prohibited from drain disposal . Its structural analogs exhibit significant aquatic toxicity (WGK 3), and its amine functionality can disrupt biological wastewater treatment systems.

Parameter Data
Chemical Name 4-(Diethylamino)phenethyl alcohol
CAS Number 5048-42-0
Molecular Formula C₁₂H₁₉NO
Physical State Viscous Liquid or Low-Melting Solid (Check specific lot; MP ~40-50°C est.)
Primary Hazards Skin/Eye Irritant (Cat 2/2A), Acute Toxicity (Oral), Aquatic Hazard
Waste Stream Non-Halogenated Organic
Hazard Assessment & Compatibility Logic

Effective disposal begins with understanding why specific protocols exist. The disposal pathway is dictated by chemical incompatibility and regulatory classification.

2.1. Reactivity Profile
  • Amine Functionality: The diethylamino group is basic. It will react exothermically with strong acids and acid chlorides.

  • Alcohol Functionality: Susceptible to oxidation.[1] Incompatible with strong oxidizers (e.g., Chromic acid, Peroxides, Nitrates).

  • Thermal Stability: Stable at room temperature but emits toxic nitrogen oxide (NOx) fumes upon combustion.

2.2. Segregation Logic (The "Do Not Mix" List)

To prevent in-container reactions, strictly segregate this waste from:

  • Oxidizers: Risk of fire or explosion.

  • Strong Acids: Risk of exothermic neutralization and spattering.

  • Halogenated Solvents: While not immediately reactive, segregating non-halogenated (this compound) from halogenated waste reduces disposal costs significantly.

Step-by-Step Disposal Protocol

This protocol uses a "Pack, Label, Ship" model, which is the industry standard for research quantities of complex organic intermediates.

Phase 1: Pre-Disposal Handling
  • Personal Protective Equipment (PPE): Nitrile gloves (0.11mm minimum thickness), safety goggles, and a lab coat are mandatory. Use a fume hood if handling open containers to avoid inhalation of amine vapors.

  • State Verification: Confirm if your specific lot is liquid or solid.

    • If Solid: Dispose of in a wide-mouth HDPE jar.

    • If Liquid: Dispose of in a narrow-neck glass or HDPE solvent bottle.

Phase 2: Waste Accumulation
  • Container Selection: Use a chemically compatible container (Amber Glass or HDPE). Do not use metal containers due to potential corrosion or catalytic effects with amines.

  • Labeling: Apply a hazardous waste label immediately upon the first addition of waste.

    • Constituents: Write "4-(Diethylamino)phenethyl alcohol" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

Phase 3: The Disposal Workflow

DisposalWorkflow Start Waste Generation (4-(Diethylamino)phenethyl alcohol) CheckState Check Physical State Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid MP > 25°C Liquid Liquid Waste (Pure or in Solution) CheckState->Liquid MP < 25°C or Dissolved SolidCont Container: Wide-Mouth HDPE Jar Label: 'Solid Organic Waste' Solid->SolidCont LiquidCont Container: Amber Glass/HDPE Bottle Label: 'Non-Halogenated Organic' Liquid->LiquidCont Segregate CRITICAL: Segregate from Oxidizers & Acids SolidCont->Segregate LiquidCont->Segregate Manifest Complete Waste Manifest (List as: Organic Amine) Segregate->Manifest Pickup EHS / Vendor Pickup (Incineration) Manifest->Pickup

Figure 1: Decision matrix for determining the correct packaging and waste stream based on physical state.

Emergency Procedures (Spill Response)

In the event of a spill, autonomy is key.[2] Follow this logic to determine if you can handle it or if emergency services are required.

Spill Cleanup Protocol:

  • Isolate: Evacuate the immediate area.

  • Neutralize (Optional but recommended): If the spill is significant (>100mL), apply a weak acid neutralizer (e.g., citric acid powder) to reduce amine volatility, only if you are trained to do so. Otherwise, proceed directly to absorption.

  • Absorb: Use an inert absorbent (Vermiculite or Clay). Do not use paper towels for large spills (combustible).

  • Collect: Scoop material into a sealable bag/container. Label as "Hazardous Waste - Spill Debris."

SpillResponse Spill Spill Detected Assess Assess Volume & Threat Spill->Assess Minor Minor (<100 mL) No Respiratory Distress Assess->Minor Major Major (>100 mL) Or Fume Generation Assess->Major PPE Don PPE: Gloves, Goggles, Lab Coat Minor->PPE Evacuate Evacuate Lab Call EHS/Emergency Major->Evacuate Absorb Absorb with Vermiculite (Inert Material) PPE->Absorb Bag Double Bag & Label 'Hazardous Waste' Absorb->Bag

Figure 2: Triage logic for spill response operations.

Regulatory & Compliance Notes
  • EPA Classification (USA): This material is not explicitly P-listed or U-listed. However, it meets the characteristic definition of Ignitable (D001) if in a solvent base, or Toxic depending on concentration. Always characterize as "Hazardous Chemical Waste."

  • Disposal Method: The ultimate fate of this molecule is High-Temperature Incineration . This ensures the complete destruction of the organic skeleton and safe scrubbing of nitrogen oxides.

  • Drain Disposal: Strictly Prohibited. Discharge into sewer systems violates the Clean Water Act due to potential aquatic toxicity and interference with microbial treatment beds [1].

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators. EPA.gov. [Link]

Sources

Personal protective equipment for handling 4-(Diethylamino)phenethyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5048-42-0 | Formula: C₁₂H₁₉NO | Class: Aromatic Amine / Alcohol

Executive Safety Summary

From the Desk of the Senior Application Scientist: Handling 4-(Diethylamino)phenethyl alcohol requires a nuanced understanding of its structural duality. You are not just managing a generic organic solid; you are handling an aniline derivative coupled with an alcohol tail.

  • The Risk Driver: The diethylamino moiety significantly increases lipophilicity compared to simple salts. This facilitates rapid dermal absorption. Once absorbed, aniline derivatives can theoretically induce methemoglobinemia (oxidation of hemoglobin), leading to systemic hypoxia.

  • The Immediate Hazard: As a base, this compound is caustic to mucous membranes. Inhalation of dust or contact with eyes can cause severe irritation (H319/H335) beyond simple mechanical abrasion.

Core Directive: Treat this substance as a permeation hazard . Standard "lab safety" is insufficient; barrier integrity is paramount.

Personal Protective Equipment (PPE) Matrix

The following protocol is designed to prevent not just contact, but permeation.

Protection ZoneRecommended EquipmentTechnical SpecificationScientific Rationale (The "Why")
Hand (Primary) Nitrile (Disposable) Thickness:

0.11 mmBreakthrough: >480 min (Solid)
Nitrile provides excellent resistance to solid aromatic amines. Latex is prohibited due to poor organic resistance and high permeability to lipophilic amines.
Hand (Solution) Laminate / Silver Shield Liner: Under NitrileIf dissolved in solvents (DCM, MeOH), the solvent drives the permeation. Laminate films prevent the solvent from carrying the amine through the glove.
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 (D3)Safety glasses are insufficient. The basicity of the amine group can cause corneal opacification upon contact. You need a sealed environment.[1][2]
Respiratory Fume Hood Face Velocity: 80-100 fpmPrevents inhalation of dust during weighing. If handling outside a hood (not recommended), a P100 particulate respirator is required.
Body Lab Coat (Poly/Cotton) Closure: Snap/ButtonStandard protection. Tyvek sleeves are recommended if handling large quantities (>10g) to prevent cuff contamination.

Operational Workflow: Weighing & Transfer

This protocol minimizes static charge and aerosolization, the two primary vectors for contamination with this solid.

Phase 1: Preparation
  • Static Control: Place an ionizing fan or anti-static gun near the balance. Aromatic amines often carry significant static charge, causing "jumping" of powder.

  • Barrier Check: Inspect nitrile gloves for micro-tears by inflating them slightly before donning.

Phase 2: The "Closed-Transfer" Weighing Method
  • Tare External: Tare your receiving vessel (flask/vial) before opening the chemical container.

  • Spatula Selection: Use a stainless steel or PTFE-coated spatula. Avoid plastic spatulas which generate static.

  • Transfer:

    • Open the container only inside the fume hood.

    • Transfer the solid directly to the bottom of the receiving vessel. Avoid coating the neck (ground glass joints + amine dust = seizing).

  • Solubilization (Critical Step):

    • Add solvent immediately after weighing to suppress dust.

    • Caution: If using an acid catalyst, add it slowly. The amine functionality will protonate exothermically.

Phase 3: Decontamination
  • Wipe Down: Wipe the balance area with a solvent-dampened Kimwipe (Ethanol or Isopropanol).

  • Glove Removal: Use the "beak" method (pulling one glove off using the other) to ensure the exterior surface never touches skin. Wash hands immediately with soap and cold water (warm water opens pores).

Visualized Decision Logic

Figure 1: PPE Selection & Response Logic

Caption: Decision tree for selecting glove barriers based on physical state and emergency response protocols for spill management.

PPE_Logic Start Handling 4-(Diethylamino) phenethyl alcohol State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic) State->Solution Solid_PPE Standard PPE: Nitrile Gloves (0.11mm) Fume Hood Required Solid->Solid_PPE Sol_PPE Enhanced PPE: Double Glove (Nitrile) or Silver Shield Liner Solution->Sol_PPE Spill Accidental Spill? Solid_PPE->Spill Sol_PPE->Spill Spill_Solid Solid Spill: Do NOT Sweep (Dust risk). Wipe with wet paper towel. Spill->Spill_Solid Powder Spill_Liq Liquid Spill: Absorb with Vermiculite. Dispose as Haz Waste. Spill->Spill_Liq Liquid

Waste Disposal & Emergency Protocols

Disposal Strategy

Do not treat this as general trash. The amine functionality dictates specific segregation to prevent dangerous reactions in the waste container.

  • Primary Stream: Non-Halogenated Organic Waste .

    • Note: If dissolved in Chloroform/DCM, use the Halogenated stream.

  • Segregation: Keep away from Oxidizing Waste (e.g., Nitric acid waste). Anilines + Oxidizers = Hypergolic/Explosive potential.

  • Container Prep: Triple rinse the empty reagent bottle with Ethanol before discarding the glass. Add the rinsate to the organic waste.

Emergency Response[2][3]
  • Eye Contact: Flush for 15 minutes minimum.[1][2][3][4][5][6] The lipophilic nature means the chemical resists being washed away by water alone; volume and time are your only allies.

  • Skin Contact: Wash with soap and water.[2][3] Do not use alcohol to clean skin; alcohols act as a vehicle, driving the amine deeper into the dermis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79383, 4-(Diethylamino)phenethyl alcohol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

Sources

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